Product packaging for Avenanthramide E(Cat. No.:CAS No. 93755-77-2)

Avenanthramide E

Cat. No.: B1666153
CAS No.: 93755-77-2
M. Wt: 313.3 g/mol
InChI Key: FSKJPXSYWQUVGO-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Avenanthramide e belongs to the class of organic compounds known as avenanthramides. These are a group of phenolic alkaloids consisting of conjugate of three phenylpropanoids (ferulic, caffeic, or p-coumaric acid) and anthranilic acid. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in cereals and cereal products. This makes this compound a potential biomarker for the consumption of this food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO5 B1666153 Avenanthramide E CAS No. 93755-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKJPXSYWQUVGO-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437293
Record name (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93755-77-2
Record name Avenanthramide E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93755-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avenanthramide E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093755772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVENANTHRAMIDE E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB9MUF0VRT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Avenanthramide E: A Technical Guide to its Discovery and Isolation from Avena sativa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Avenanthramide E, a specific phenolic alkaloid found in oats (Avena sativa). It covers the historical context of its discovery, detailed experimental protocols for its extraction and isolation, and a summary of the known biological activities and signaling pathways associated with the broader class of avenanthramides. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of oat-derived phytochemicals.

Discovery and Characterization

Avenanthramides (AVNs) are a unique group of soluble phenolic compounds found almost exclusively in oats.[1][2] They function as phytoalexins, produced by the plant as a defense mechanism against pathogens such as crown rust.[1] The discovery and characterization of these compounds are primarily attributed to the work of F.W. Collins. In the 1980s, Collins coined the term "avenanthramides" to describe these novel N-cinnamoylanthranilate alkaloids isolated from oat groats and hulls.[3]

While the most abundant and studied AVNs are A, B, and C, the synthesis of Avenanthramides A, B, D, and E was reported by Collins in a 1989 publication, establishing their existence within the complex phytochemical profile of oats. Due to its status as a minor AVN, literature specifically detailing the discovery and quantification of this compound from natural sources is scarce.

Chemically, avenanthramides consist of an anthranilic acid derivative linked to a hydroxycinnamic acid derivative via an amide bond.[4] More than 40 distinct AVNs have been detected in oats.[2] While the exact structure of this compound is not widely published, recent research on its biosynthesis in engineered E. coli has shed light on its formation. This compound can be synthesized from Avenanthramide D (N-p-coumaroyl-anthranilate) through enzymatic steps, suggesting it is a hydroxylated and/or methoxylated derivative.[4]

Experimental Protocols: Extraction and Isolation

The isolation of a specific, minor avenanthramide like this compound from Avena sativa is a multi-step process requiring an initial bulk extraction of total avenanthramides followed by chromatographic purification.

General Extraction of Total Avenanthramides

This protocol is a composite of established methods for extracting a broad spectrum of avenanthramides from oat groats or flour.[5]

Materials:

  • Milled oat samples (groats or whole grain), passed through a 0.5 mm sieve

  • 80% Methanol (HPLC grade)

  • Centrifuge

  • Rotary evaporator or vacuum centrifuge

  • Vortex mixer

  • Orbital shaker

Methodology:

  • Sample Preparation: Weigh 5.0 g of milled oat flour into a centrifuge tube.

  • Solvent Addition: Add 35 mL of 80% methanol to the tube.

  • Extraction: Secure the tube on an orbital shaker and agitate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 1,600 x g for 10 minutes to pellet the solid material.

  • Supernatant Collection: Carefully decant the supernatant into a clean collection flask.

  • Re-extraction: Repeat steps 2-5 with the remaining pellet to maximize yield, combining the supernatants.

  • Solvent Evaporation: Dry the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Dissolve the dried extract in 2 mL of methanol. The resulting solution is the total avenanthramide extract (TAVNE), ready for analysis or further purification.

G cluster_0 Extraction Workflow start Start: 5g Milled Oat Sample add_solvent Add 35mL 80% Methanol start->add_solvent extract Agitate for 30 min (Orbital Shaker) add_solvent->extract centrifuge Centrifuge (1600 x g, 10 min) extract->centrifuge separate Separate Supernatant and Pellet centrifuge->separate re_extract Re-extract Pellet (Repeat Steps) separate->re_extract Pellet pool Pool Supernatants separate->pool Supernatant re_extract->centrifuge dry Dry Under Vacuum (<40°C) pool->dry reconstitute Reconstitute in 2mL Methanol dry->reconstitute end End: Total AVN Extract reconstitute->end

Caption: Workflow for total avenanthramide extraction.
Proposed Isolation of this compound via Preparative HPLC

To isolate this compound from the total extract, preparative High-Performance Liquid Chromatography (HPLC) is required. This method separates compounds based on their differential affinity for the stationary and mobile phases.

Equipment and Materials:

  • Preparative HPLC system with a PDA or UV detector

  • C18 stationary phase column (preparative scale)

  • Mobile Phase A: Water with 0.1% formic acid (HPLC grade)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (HPLC grade)

  • Total Avenanthramide Extract (TAVNE)

  • Fraction collector

Methodology:

  • Sample Preparation: Filter the TAVNE through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

  • Injection: Inject a suitable volume of the filtered TAVNE onto the column.

  • Elution Gradient: Apply a linear gradient to gradually increase the concentration of Mobile Phase B. A typical gradient might be from 5% to 70% B over 60 minutes. This gradient must be optimized to achieve separation of the target compound from other closely related AVNs.

  • Fraction Collection: Monitor the eluent at a suitable wavelength (e.g., 340 nm) and collect fractions corresponding to the chromatographic peaks using a fraction collector. This compound will elute as a distinct, likely minor, peak.

  • Purity Analysis: Analyze the collected fractions corresponding to the target peak using analytical HPLC-MS to confirm the identity (via mass-to-charge ratio) and purity of this compound.

  • Pooling and Drying: Pool the pure fractions and evaporate the solvent to obtain isolated this compound.

Quantitative Data

Quantitative analysis of avenanthramides reveals significant variation based on the oat cultivar, environmental conditions, and the presence of stressors like fungal infection.[4] While data for this compound is not available in the surveyed literature, the concentrations of major AVNs provide a benchmark for their abundance.

AvenanthramideCultivarConcentration (mg/kg Dry Weight)Reference
Total AVNs 'Avetron'26.7 ± 1.44[5]
Total AVNs 'Viviana'185 ± 12.5[5]
AVN A (2p) 'Akseli'19.0 ± 0.46[5]
AVN A (2p) 'Viviana'75.1 ± 1.68[5]
AVN B (2f) 'Akseli'20.9 ± 1.14[5]
AVN B (2f) 'Viviana'81.3 ± 4.50[5]
AVN C (2c) 'Akseli'18.5 ± 0.93[5]
AVN C (2c) 'Viviana'15.1 ± 0.52[5]

Biological Activity and Signaling Pathways

Avenanthramides are noted for their potent antioxidant and anti-inflammatory properties. While specific bioactivity data for this compound is limited, the general mechanisms attributed to the major AVNs are instructive.

The anti-inflammatory effects of avenanthramides are partly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes (e.g., cytokines, chemokines). Avenanthramides have been shown to inhibit the degradation of IκB, thereby preventing NF-κB activation and downstream inflammatory responses.

G cluster_0 NF-κB Signaling Pathway stimulus Pro-inflammatory Stimulus ikb_kinase IKK Activation stimulus->ikb_kinase ikb_p IκB Phosphorylation & Degradation ikb_kinase->ikb_p nfkb_release NF-κB Release ikb_p->nfkb_release translocation Nuclear Translocation nfkb_release->translocation gene_exp Inflammatory Gene Transcription translocation->gene_exp avn Avenanthramides avn->ikb_p Inhibits

Caption: Inhibition of the NF-κB pathway by avenanthramides.

Conclusion and Future Directions

This compound represents one of the many potentially bioactive yet understudied phytochemicals within Avena sativa. First identified in the foundational work on oat phenolics, its isolation from natural sources requires robust extraction and chromatographic techniques. While quantitative data and specific bioactivity for this compound are currently lacking in the scientific literature, the established protocols for other avenanthramides provide a clear path for future research. Elucidating the precise structure, concentration, and therapeutic activities of this compound will contribute to a more complete understanding of the health benefits of oats and may uncover novel applications for this unique plant alkaloid in nutrition and medicine.

References

An In-depth Technical Guide to the Natural Sources and Biological Interactions of Avenanthramides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a unique group of phenolic alkaloids recognized for their potent antioxidant and anti-inflammatory properties. While primarily associated with oats (Avena sativa L.), this technical guide delves into the current scientific understanding of their natural occurrence, biosynthesis, and key biological signaling pathways. This document provides a comprehensive overview for researchers and professionals in drug development interested in the therapeutic potential of these compounds.

It is important to clarify the nomenclature of Avenanthramides. The most commonly cited AVNs are A, B, and C. A systematic nomenclature also exists, for instance, where AVN-A is also known as 2p. The designation "Avenanthramide E" is not consistently used in scientific literature regarding natural sources and its specific structure is not well-defined in this context. Therefore, this guide will focus on the well-characterized Avenanthramides found in nature.

Natural Occurrence of Avenanthramides

Current scientific literature indicates that Avenanthramides are almost exclusively found in oats (Avena sativa L.).[1][2][3] They are considered unique phytochemicals of oat grains. While one older source mentioned the possibility of their presence in fungus-infected carnations, this has not been widely substantiated in recent research. Therefore, for the purpose of this guide, oats are considered the sole confirmed natural source of Avenanthramides.

Quantitative Data of Major Avenanthramides in Oats

The concentration of Avenanthramides in oats can vary significantly depending on the cultivar, growing conditions, and processing methods. The following table summarizes the quantitative data for the three most abundant Avenanthramides in various oat cultivars.

Oat CultivarAvenanthramide A (2p) (mg/kg)Avenanthramide B (2f) (mg/kg)Avenanthramide C (2c) (mg/kg)Total AVNs (mg/kg)Reference
'Viviana'---185 ± 12.5[4]
'Avetron'---26.7 ± 1.44[4]
Five Cultivar Average---25 to 407[4]
'Zaohua' (germinated, day 5)---153.51 ± 4.08[2]
'Bayou' (germinated, day 5)---126.30 ± 3.33[2]
Average of 5 cultivars-47.2-116-123[3]
'Avenuda'10.05 ± 0.4419.18 ± 0.809.70 ± 0.38-[5]

Experimental Protocols

1. Extraction of Avenanthramides from Oats

This protocol is adapted from established methods for the efficient extraction of Avenanthramides from oat grain for analytical purposes.

  • Sample Preparation: Mill naked oat cultivars to pass through a 0.5 mm sieve.

  • Extraction Solvent: Prepare a solution of 70% methanol in water.

  • Extraction Procedure:

    • Accurately weigh approximately 300 mg of the milled oat sample into a 15 mL tube.

    • Add 3 mL of the 70% methanol solvent.

    • Extract the samples at 55°C for 165 minutes on an orbital thermoshaker in the dark.

    • Following extraction, centrifuge the samples at 6500 x g for 5 minutes.

    • Carefully collect the supernatant for subsequent analysis. Store at -20°C until HPLC analysis.[5]

2. Quantification of Avenanthramides by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the separation and quantification of major Avenanthramides.

  • Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: Phenomenex Kinetex C18 (100 × 3.0 mm; 5 μm i.d.; 100 Å).

  • Mobile Phase:

    • A: 0.05 M phosphate buffer, pH 2.4

    • B: Methanol

  • Gradient Program:

    • 0-50 min: 5-60% B

    • 50-56 min: 60-90% B

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 35°C

  • Detection: 350 nm

  • Quantification: Use external standards of purified Avenanthramides A, B, and C to generate calibration curves for quantification.

Signaling Pathways and Biological Interactions

Avenanthramides have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

Avenanthramide Biosynthesis Pathway

Avenanthramides are synthesized in oats through the phenylpropanoid and shikimate pathways. The key enzymatic step involves the condensation of a hydroxycinnamoyl-CoA ester with a hydroxyanthranilic acid.

G Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3'H Avenanthramide_A Avenanthramide A (2p) p_Coumaroyl_CoA->Avenanthramide_A HHT Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Avenanthramide_C Avenanthramide C (2c) Caffeoyl_CoA->Avenanthramide_C HHT Avenanthramide_B Avenanthramide B (2f) Feruloyl_CoA->Avenanthramide_B HHT Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Anthranilic_acid Anthranilic acid Chorismate->Anthranilic_acid Hydroxyanthranilic_acid 5-Hydroxyanthranilic acid Anthranilic_acid->Hydroxyanthranilic_acid Hydroxyanthranilic_acid->Avenanthramide_A HHT Hydroxyanthranilic_acid->Avenanthramide_C HHT Hydroxyanthranilic_acid->Avenanthramide_B HHT

Biosynthesis of major Avenanthramides in oats.

NF-κB Signaling Pathway

Avenanthramides have demonstrated anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By inhibiting the activation of NF-κB, Avenanthramides can reduce the expression of pro-inflammatory cytokines.

G cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation IkB_NFkB IκB-NF-κB (inactive complex) IkB_NFkB->NFkB Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes activates transcription Avenanthramides Avenanthramides Avenanthramides->IKK_complex inhibits

Inhibition of the NF-κB pathway by Avenanthramides.

Nrf2-ARE Signaling Pathway

Avenanthramides exert their antioxidant effects in part by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This leads to the transcription of various antioxidant and cytoprotective genes.

G cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Ubiquitin Ubiquitin Keap1->Ubiquitin promotes ubiquitination of Nrf2 Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome degradation Nucleus Nucleus Nrf2->Nucleus translocation Keap1_Nrf2 Keap1-Nrf2 (inactive complex) Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Avenanthramides Avenanthramides Avenanthramides->Keap1 inhibit Nrf2 binding

Activation of the Nrf2-ARE pathway by Avenanthramides.

References

An In-depth Technical Guide to the Biosynthesis of Avenanthramide E in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a class of phenolic alkaloids found almost exclusively in oats (Avena sativa L.). These compounds have garnered significant interest from the scientific and pharmaceutical communities due to their potent antioxidant, anti-inflammatory, and anti-atherogenic properties. Avenanthramide E (AVN-E), in particular, is a notable member of this family. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound in plants, detailing the enzymatic reactions, key intermediates, and relevant quantitative data. It also includes detailed experimental protocols for the key enzymes involved and visual representations of the pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that involves the convergence of the phenylpropanoid and the anthranilate pathways. The synthesis is primarily catalyzed by three key enzymes: 4-coumarate-CoA ligase (4CL), hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT), and caffeoyl-CoA O-methyltransferase (CCoAOMT).

The pathway initiates with the production of hydroxycinnamoyl-CoA thioesters. In the case of this compound, the specific precursor is feruloyl-CoA. This is followed by the condensation of feruloyl-CoA with 5-hydroxyanthranilic acid, a reaction catalyzed by HHT.

Key Precursors:

  • Feruloyl-CoA: Derived from the phenylpropanoid pathway.

  • 5-Hydroxyanthranilic acid: Derived from the shikimate pathway via chorismate.

Key Enzymes:

  • 4-Coumarate-CoA Ligase (4CL): Catalyzes the formation of hydroxycinnamoyl-CoA thioesters from their corresponding hydroxycinnamic acids. Oat 4CL can utilize p-coumaric acid, caffeic acid, and ferulic acid as substrates to produce their respective CoA thioesters.[1]

  • Hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT): This enzyme is a member of the BAHD acyltransferase family and catalyzes the final condensation step, linking a hydroxycinnamoyl-CoA to a hydroxyanthranilate molecule.[2][3] Isoforms of HHT have been identified in oats, exhibiting different substrate specificities.[4][5]

  • Caffeoyl-CoA O-methyltransferase (CCoAOMT): This enzyme is responsible for the methylation of caffeoyl-CoA to produce feruloyl-CoA, a key precursor for this compound. It can also be involved in the methylation of avenanthramides themselves, such as the conversion of Avenanthramide C to Avenanthramide B.[1]

Visualizing the Pathway

Avenanthramide_E_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_shikimate Shikimate Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Caffeic_acid Caffeic_acid p-Coumaric_acid->Caffeic_acid C3'H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_acid->p-Coumaroyl_CoA 4CL Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid CCoAOMT/COMT Caffeoyl_CoA Caffeoyl_CoA Caffeic_acid->Caffeoyl_CoA 4CL Feruloyl_CoA Feruloyl_CoA Ferulic_acid->Feruloyl_CoA 4CL Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Avenanthramide_E This compound (N-(4'-hydroxy-3'-methoxy-cinnamoyl) -5-hydroxy-anthranilic acid) Feruloyl_CoA->Avenanthramide_E HHT Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate 5-Hydroxyanthranilic_acid 5-Hydroxyanthranilic_acid Anthranilate->5-Hydroxyanthranilic_acid 5-Hydroxyanthranilic_acid->Avenanthramide_E

Caption: Biosynthesis pathway of this compound in plants.

Quantitative Data

The biosynthesis of this compound is influenced by various factors, including the expression levels of the biosynthetic genes and the kinetic properties of the enzymes involved.

Enzyme Kinetics

The kinetic parameters of the key enzymes provide insights into their efficiency and substrate preference.

EnzymeSubstrateKm (µM)Relative Vmax (%)Organism/TissueReference
HHT (isoform S1) p-Coumaroyl-CoA1.6100Avena sativa (seeds)[4]
Caffeoyl-CoA1.3117Avena sativa (seeds)[4]
Feruloyl-CoA1.1148Avena sativa (seeds)[4]
Sinapoyl-CoA2.072Avena sativa (seeds)[4]
HHT (isoform S2) p-Coumaroyl-CoA2.5100Avena sativa (seeds)[4]
Caffeoyl-CoA1.5111Avena sativa (seeds)[4]
Feruloyl-CoA1.3129Avena sativa (seeds)[4]
Sinapoyl-CoA2.289Avena sativa (seeds)[4]
CCoAOMT Caffeoyl-CoA10.3 ± 1.2-Citrus reticulata[6]

Note: Specific kinetic data for oat 4CL and CCoAOMT are limited in the reviewed literature. The data for CCoAOMT is from a different plant species and is provided for comparative purposes.

Gene Expression Analysis

The expression of genes encoding the biosynthetic enzymes is often induced by biotic and abiotic stresses, leading to an accumulation of avenanthramides.

GeneElicitor/StressFold Change in ExpressionTissueReference
AsHHT1 VictorinIncreasedOat leaves[7]
AsCCoAOMT VictorinIncreasedOat leaves[7]
AsHHT1 Puccinia coronataIncreasedOat leaves[7]
AsCCoAOMT Puccinia coronataIncreasedOat leaves[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in characterizing the this compound biosynthesis pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant 4CL, HHT, and CCoAOMT for in vitro characterization.

Workflow Diagram:

protocol_expression cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification RNA_extraction RNA extraction from oat tissue cDNA_synthesis cDNA synthesis RNA_extraction->cDNA_synthesis PCR_amplification PCR amplification of target gene ORF cDNA_synthesis->PCR_amplification Vector_ligation Ligation into expression vector (e.g., pET) PCR_amplification->Vector_ligation Transformation Transformation into E. coli (e.g., BL21(DE3)) Vector_ligation->Transformation Culture_growth Cell culture growth to OD600 ~0.6 Transformation->Culture_growth Induction Induction with IPTG Culture_growth->Induction Incubation Incubation at low temperature (e.g., 16-18°C) Induction->Incubation Cell_harvest Cell harvesting by centrifugation Incubation->Cell_harvest Cell_lysis Cell lysis (e.g., sonication) Cell_harvest->Cell_lysis Centrifugation Centrifugation to remove debris Cell_lysis->Centrifugation Affinity_chromatography Affinity chromatography (e.g., Ni-NTA) Centrifugation->Affinity_chromatography Elution Elution of purified protein Affinity_chromatography->Elution Dialysis Dialysis and concentration Elution->Dialysis

Caption: Workflow for heterologous expression and purification.

Methodology:

  • Gene Cloning:

    • Isolate total RNA from young oat leaves.

    • Synthesize first-strand cDNA using a reverse transcriptase.

    • Amplify the open reading frames (ORFs) of the target genes (As4CL, AsHHT, AsCCoAOMT) using gene-specific primers.

    • Ligate the amplified PCR products into a suitable expression vector, such as pET-28a(+), which often includes a purification tag (e.g., His-tag).

  • Protein Expression:

    • Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3) pLysS).

    • Grow the transformed cells in LB medium containing the appropriate antibiotics at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance protein solubility.

    • Harvest the cells by centrifugation.

  • Protein Purification:

    • Resuspend the cell pellet in a lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

    • Wash the column to remove non-specifically bound proteins.

    • Elute the purified protein using an appropriate elution buffer (e.g., containing imidazole).

    • Verify the purity and size of the protein by SDS-PAGE.

    • Dialyze the purified protein against a suitable storage buffer and determine its concentration.

In Vitro Enzyme Assays

Objective: To determine the activity and kinetic parameters of the purified recombinant enzymes.

A. 4-Coumarate-CoA Ligase (4CL) Assay

Principle: The activity of 4CL is determined by spectrophotometrically measuring the formation of the CoA thioester product, which has a characteristic absorbance maximum.

Methodology: [4]

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5-8.0), MgCl₂, ATP, and the hydroxycinnamic acid substrate (p-coumaric acid, caffeic acid, or ferulic acid).

  • Pre-incubate the mixture at 30°C.

  • Initiate the reaction by adding coenzyme A (CoA).

  • Monitor the increase in absorbance at the specific wavelength for the corresponding thioester (e.g., ~333 nm for p-coumaroyl-CoA, ~346 nm for caffeoyl-CoA, ~345 nm for feruloyl-CoA).

  • For kinetic analysis, vary the concentration of one substrate while keeping the others saturated.

  • Calculate the initial reaction rates and determine Km and Vmax values using Michaelis-Menten plots or Lineweaver-Burk plots.

B. Hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT) Assay

Principle: The activity of HHT is determined by quantifying the formation of the avenanthramide product using High-Performance Liquid Chromatography (HPLC).

Methodology: [4]

  • Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.0), the hydroxycinnamoyl-CoA substrate (e.g., feruloyl-CoA), and the hydroxyanthranilate substrate (e.g., 5-hydroxyanthranilic acid).

  • Add the purified HHT enzyme to initiate the reaction.

  • Incubate the reaction mixture at 30°C for a defined period.

  • Stop the reaction by adding an acid (e.g., acetic acid or HCl).

  • Analyze the reaction products by reverse-phase HPLC with UV detection at a wavelength where avenanthramides absorb (e.g., ~340 nm).

  • Quantify the product formation by comparing the peak area to a standard curve of the authentic avenanthramide.

  • For kinetic analysis, vary the concentration of one substrate while keeping the other constant.

C. Caffeoyl-CoA O-methyltransferase (CCoAOMT) Assay

Principle: The activity of CCoAOMT is determined by measuring the formation of the methylated product (feruloyl-CoA) from caffeoyl-CoA and the methyl donor S-adenosyl-L-methionine (SAM), typically analyzed by HPLC.

Methodology: [6][8]

  • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 7.5-8.0), MgCl₂, the substrate caffeoyl-CoA, and the methyl donor S-adenosyl-L-methionine (SAM).

  • Initiate the reaction by adding the purified CCoAOMT enzyme.

  • Incubate the mixture at a suitable temperature (e.g., 30-37°C).

  • Terminate the reaction, for example, by adding acid.

  • Analyze the formation of feruloyl-CoA by HPLC, monitoring at its characteristic absorbance wavelength.

  • For kinetic analysis, vary the concentration of caffeoyl-CoA or SAM while keeping the other substrate at a saturating concentration.

Conclusion

The biosynthesis of this compound in oats is a well-defined pathway involving the coordinated action of enzymes from the phenylpropanoid and shikimate pathways. Understanding this pathway at a molecular and biochemical level is crucial for researchers aiming to enhance the production of these beneficial compounds in oats or through metabolic engineering in other organisms. The provided technical guide, including the detailed pathway, quantitative data, and experimental protocols, serves as a valuable resource for scientists and professionals in the fields of plant biology, biotechnology, and drug development. Further research focusing on the specific kinetic properties of oat enzymes and the regulatory networks controlling this pathway will undoubtedly pave the way for novel applications of avenanthramides in nutrition and medicine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Avenanthramide E

This compound (Avn E) is a member of the avenanthramides, a class of phenolic alkaloids primarily found in oats (Avena sativa)[1][2]. These compounds are noted for their significant biological activities, including antioxidant, anti-inflammatory, anti-itch, and anti-atherogenic properties[1][3][4]. This compound, also known as 4-Demethyl Tranilast, is a metabolite of the anti-allergic drug Tranilast[5]. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a visualization of its associated signaling pathways.

Data Presentation

The quantitative data for this compound and related compounds are summarized in the tables below for ease of reference and comparison.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 93755-77-2[5][6]
Molecular Formula C₁₇H₁₅NO₅[5]
Molecular Weight 313.3 g/mol [5][6]
Alternate Names 4-Demethyl Tranilast[5]
Melting Point 235 °C[2]
Solubility Soluble in ethyl acetate, diethyl ether, aqueous acetone, and methanol; relatively insoluble in chloroform and benzene.[7]
Class Avenanthramides, Phenolic Alkaloids[1][2]
Table 2: Physicochemical Properties of Related Avenanthramides
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water Solubility (mg/L)
Avenanthramide A C₁₆H₁₃NO₅299.28258 - 277249.8 @ 25 °C (est)
Avenanthramide B C₁₇H₁₅NO₆329.31--
Avenanthramide C C₁₆H₁₃NO₆315.28--
Tranilast C₁₈H₁₇NO₅343.33--

Experimental Protocols

Detailed methodologies for the extraction, synthesis, and analysis of this compound are provided below.

Extraction of Avenanthramides from Oats

This protocol is adapted from methodologies used for the general extraction of avenanthramides from oat samples[8][9].

Objective: To extract total avenanthramides from milled oat samples.

Materials:

  • Milled oat samples

  • 80% Methanol

  • Magnetic stirrer

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • PTFE membrane filters (0.45 µm)

  • HPLC-grade Methanol

Procedure:

  • Weigh 5.0 g of the milled oat sample.

  • Add 35 mL of 80% methanol to the sample.

  • Stir the mixture for 30 minutes at room temperature using a magnetic stirrer.

  • Centrifuge the sample at 600 x g for 10 minutes at 18 °C.

  • Collect the supernatant.

  • Repeat the extraction (steps 2-5) on the remaining pellet with another 35 mL of 80% methanol to ensure complete extraction.

  • Combine the supernatants and dry under reduced pressure at a temperature not exceeding 40 °C.

  • Dissolve the dried extract in 2 mL of methanol.

  • Filter the solution through a 0.45 µm PTFE membrane filter prior to HPLC analysis.

Biosynthesis of this compound using Engineered Escherichia coli

This protocol describes a method for the biosynthesis of this compound from Avenanthramide D using engineered E. coli strains[10].

Objective: To synthesize this compound from a precursor molecule.

Materials:

  • E. coli strain harboring genes for HpaBC (p-hydroxyphenylacetate 3-hydroxylase) and SOMT9 (O-methyltransferase).

  • Avenanthramide D precursor

  • Culture medium (e.g., LB broth) with appropriate antibiotics

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Culture the engineered E. coli strain in a suitable medium to an optimal cell density.

  • Introduce the precursor, Avenanthramide D, into the culture.

  • Incubate the culture under optimized conditions (e.g., temperature, shaking speed) to allow for the bioconversion of Avenanthramide D to this compound.

  • Monitor the reaction progress by taking periodic samples and analyzing them using HPLC.

  • Once the conversion is complete, harvest the cells by centrifugation.

  • Extract this compound from the culture medium and/or cell pellet for purification.

High-Performance Liquid Chromatography (HPLC) Analysis of Avenanthramides

This is a general analytical method for the quantification of avenanthramides[8].

Objective: To separate and quantify avenanthramides in an extract.

Equipment:

  • HPLC system with a binary solvent delivery system

  • UV detector

  • C18 analytical column (e.g., Phenomenex Kinetex C18, 100 × 3.0 mm; 5 µm i.d.; 100 Å)

  • Column oven

Mobile Phase:

  • Solvent A: 0.05 M phosphate buffer, pH 2.4

  • Solvent B: Methanol

HPLC Conditions:

  • Column Temperature: 35 °C

  • Flow Rate: 0.6 mL/min

  • Detection Wavelength: 350 nm

  • Gradient:

    • 5–60% B over 50 minutes

    • 60–90% B over 6 minutes

Mandatory Visualization

The following diagrams, created using the DOT language, visualize key experimental workflows and signaling pathways associated with this compound.

G Extraction and Analysis Workflow for Avenanthramides cluster_extraction Extraction cluster_analysis Analysis OatSample Milled Oat Sample MethanolExtraction Extract twice with 80% Methanol OatSample->MethanolExtraction Centrifugation Centrifuge (600g, 10 min) MethanolExtraction->Centrifugation Supernatant Combine Supernatants Centrifugation->Supernatant Drying Dry under reduced pressure Supernatant->Drying Dissolving Dissolve in Methanol Drying->Dissolving Filtering Filter (0.45 µm PTFE) Dissolving->Filtering HPLC HPLC Analysis Filtering->HPLC Quantification Quantification at 350 nm HPLC->Quantification

Caption: Workflow for the extraction and HPLC analysis of avenanthramides from oat samples.

G Inhibition of NF-κB Signaling by Avenanthramides cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Avenanthramides Avenanthramides IKK IKK Avenanthramides->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IkB IκB Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB InflammatoryGenes Pro-inflammatory Gene Expression IkB_NFkB->IkB releases IkB_NFkB->NFkB NFkB_n->InflammatoryGenes activates

Caption: Avenanthramides inhibit the NF-κB pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκB.

G Activation of Nrf2-ARE Pathway by Avenanthramides cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Avenanthramides Avenanthramides Keap1_Nrf2 Keap1-Nrf2 Complex Avenanthramides->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) CytoprotectiveGenes Cytoprotective Gene Expression (e.g., HO-1) ARE->CytoprotectiveGenes activates Keap1_Nrf2->Nrf2 releases Nrf2_n->ARE binds to

Caption: Avenanthramides promote the dissociation of Nrf2 from Keap1, leading to the activation of antioxidant gene expression.

References

The In Vitro Mechanism of Action of Avenanthramide E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramide E, a member of the avenanthramide (Avn) class of polyphenolic alkaloids found exclusively in oats (Avena sativa), has garnered significant scientific interest for its potential therapeutic properties. Avenanthramides are characterized by a conjugate of an anthranilic acid derivative and a hydroxycinnamic acid derivative. In scientific literature, this compound is frequently referred to as Avenanthramide C (Avn-C). This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, with a focus on its anti-inflammatory, antioxidant, and antiproliferative effects. The information presented herein is a synthesis of current peer-reviewed research, intended to support further investigation and drug development endeavors.

Core Mechanisms of Action

The in vitro bioactivity of this compound is primarily attributed to its potent antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, this compound has been shown to influence vascular homeostasis through the regulation of nitric oxide (NO) production and the inhibition of smooth muscle cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Anti-Inflammatory Activity of this compound

AssayCell LineStimulantThis compound ConcentrationObserved EffectReference
NF-κB Activation (Luciferase Reporter Assay)C2C12TNF-αEC50: 64.3 µMInhibition of TNF-α-induced NF-κB activation[1]
IKKβ Kinase ActivityC2C12tert-butyl hydroperoxide (tBHP)Not specifiedReduced IKKβ kinase activity[2][3]
COX-2 Protein ExpressionC2C12tBHPNot specified50% reduction in tBHP-induced COX-2 protein increase[2][3]
Prostaglandin E2 (PGE2) LevelsC2C12tBHPNot specifiedDecreased PGE2 levels[2][3]
MMP-9 Protein ExpressionHASMCTNF-α0-100 µMDose-dependent decrease in MMP-9 expression[4]
MMP-9 mRNA ExpressionHASMCTNF-α0-100 µMDose-dependent decrease in MMP-9 mRNA expression[4]

Table 2: Effects on Vascular Function

AssayCell LineThis compound ConcentrationObserved EffectReference
Smooth Muscle Cell (SMC) Proliferation ([³H] Thymidine Incorporation)Rat A10 SMC120 µM>50% inhibition of serum-induced proliferation[5]
Human SMC Proliferation (Cell Number)Human SMC40 µM41% inhibition of cell number increase[5]
80 µM62% inhibition of cell number increase[5]
120 µM73% inhibition of cell number increase[5]
Nitric Oxide (NO) ProductionSMC120 µM3-fold increase in NO production[5]
Human Aortic Endothelial Cells (HAEC)120 µM9-fold increase in NO production[5]
Endothelial Nitric Oxide Synthase (eNOS) mRNA ExpressionSMC and HAECNot specifiedUpregulation of eNOS mRNA[5]

Table 3: Antioxidant Activity of Avenanthramides

AssayAvenanthramideRelative ActivityReference
β-carotene bleachingAvn-CGreater activity than Avn-A and Avn-B; nearly as active as BHT[5]
DPPH radical scavengingAvn-CGreater activity than Avn-A and Avn-B; more active than Trolox[5]
Total Antioxidant Capacity (ORAC, HORAC, SORAC, SOAC, NORAC)Avn-CApproximately 1.5-fold higher than Avn-A and Avn-B[1]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by intervening in critical intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways and the points of modulation by this compound.

NF-κB Signaling Pathway

A primary mechanism of the anti-inflammatory action of this compound is the inhibition of the NF-κB signaling pathway. In response to pro-inflammatory stimuli such as TNF-α, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to act as an allosteric inhibitor of IKKβ, thereby preventing the phosphorylation of IκBα and blocking the downstream inflammatory cascade.[2][3]

NF_kappa_B_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα NF-κB (p65/p50) IKK_complex->IkBa_NFkB Phosphorylates IκBα AvnE This compound AvnE->IKK_complex Inhibits (Allosteric) p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Proteasome Proteasome p_IkBa->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, IL-6, MMP-9) NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces MAPK_Pathway Stimulus Stimulus (e.g., TNF-α) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 Downstream Downstream Cellular Responses (Inflammation, Proliferation) p_ERK->Downstream p_JNK->Downstream p_p38->Downstream AvnE This compound AvnE->p_ERK Inhibits Phosphorylation AvnE->p_JNK Inhibits Phosphorylation AvnE->p_p38 Inhibits Phosphorylation

References

Avenanthramide E: A Technical Guide on Biological Activity and Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Avenanthramides (AVAs) are a unique group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.) that have garnered significant interest for their potent antioxidant, anti-inflammatory, anti-proliferative, and anti-itch properties.[1][2][3][4] This technical guide provides an in-depth review of the biological activities and functions of avenanthramides, with an initial focus on Avenanthramide E. While research has extensively characterized the activities of major AVAs like A, B, and C, specific biological data for this compound remains limited. This document summarizes the available chemical information for this compound and presents a comprehensive overview of the biological functions, mechanisms of action, and relevant experimental protocols for the broader class of avenanthramides, serving as a critical resource for researchers in pharmacology and drug development.

Introduction to this compound and the Avenanthramide Class

Avenanthramides are conjugates of an anthranilic acid derivative and a phenylpropanoid (hydroxycinnamic acid derivative).[1][3][5] More than 40 different AVAs have been identified.[3] Two primary nomenclature systems are used: the alphabetical system by Collins (e.g., Avenanthramide A, B, C) and a subunit-based system by Dimberg (e.g., 2p, 2f, 2c).[1][6][7]

1.1. This compound: Chemical Profile

Specific research into the biological activity of this compound is sparse in current literature. However, its chemical identity has been established.

  • Chemical Name: N-(3,4-Dihydroxycinnamoyl)-2-aminobenzoic acid

  • Alternate Names: 4-Demethyl Tranilast[8]

  • CAS Number: 93755-77-2[8][9]

  • Molecular Formula: C₁₇H₁₅NO₅[8]

  • Molecular Weight: 313.3 g/mol [8][9]

  • Notability: It is described as a metabolite of the anti-allergic drug Tranilast and was synthesized by Collins in 1989.[1][8]

Due to the limited biological data on this compound, this guide will focus on the extensively studied biological activities of the most abundant and well-characterized avenanthramides: A, B, and C.

Core Biological Activities of Avenanthramides

Avenanthramides exhibit a wide range of biological effects, positioning them as promising therapeutic agents.

2.1. Antioxidant Activity AVAs are potent antioxidants, with an activity reported to be many times greater than other phenolic compounds like caffeic acid.[1] Their primary mechanism involves neutralizing free radicals by donating a hydrogen atom.[1][10] The antioxidant capacity varies among the different forms, with studies consistently showing the order of activity as Avenanthramide C > B > A.[1] This potent antioxidant activity is attributed to the ortho-hydroxyl group on the cinnamic acid moiety of Avenanthramide C.[11] Human studies have shown that consumption of AVA-enriched extracts can increase plasma levels of reduced glutathione (GSH), a key endogenous antioxidant.[2][12]

2.2. Anti-inflammatory and Anti-itch Activity AVAs demonstrate significant anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the inflammatory response.[1][13][14][15] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.[2][16][17] This mechanism also underlies their well-known anti-itch and soothing properties, which are utilized in dermatological applications for conditions like eczema and atopic dermatitis.[1][10][18]

2.3. Anti-proliferative and Anti-cancer Activity Emerging evidence suggests that avenanthramides possess anti-cancer properties. Studies on colon (CaCo-2) and liver (Hep3B) cancer cell lines have shown that both natural and synthetic AVAs can induce apoptosis by activating caspases 8 and 3. They also downregulate pro-survival genes like hTERT, COX-2, and MDR1, highlighting their chemopreventive potential.

2.4. Cardiovascular Health The anti-inflammatory and antioxidant properties of AVAs contribute to cardiovascular protection. They have been shown to inhibit the expression of adhesion molecules on endothelial cells and suppress the proliferation of vascular smooth muscle cells, which are key events in the development of atherosclerosis.[19] Furthermore, AVAs can enhance the production of nitric oxide (NO), a vasodilator that improves blood flow.[20][21]

Quantitative Data Summary

The following tables summarize key quantitative data from human and in vitro studies on the most common avenanthramides.

Table 1: Pharmacokinetic Parameters of Avenanthramides in Humans

Parameter Avenanthramide A (2p) Avenanthramide B (2f) Avenanthramide C (2c) Study Conditions & Reference
Cmax (nmol/L) 112.9 (0.5g dose) / 374.6 (1g dose) 13.2 (0.5g dose) / 96.0 (1g dose) 41.4 (0.5g dose) / 89.0 (1g dose) Consumption of AVA-Enriched Mixture (AEM) in skim milk.[22]
Tmax (hours) 2.30 1.75 2.15 Consumption of AEM in skim milk.[22]
Tmax (hours) 2.29 ± 1.0 (High-AVA) / 1.80 ± 1.3 (Low-AVA) 2.81 ± 0.9 (High-AVA) / 1.50 ± 1.5 (Low-AVA) 2.29 ± 1.0 (High-AVA) / 1.50 ± 1.5 (Low-AVA) Consumption of oat cookies.[8][21][23]
Half-life (T½, hours) 1.75 3.75 3.00 Consumption of AEM in skim milk.[22]

| Bioavailability | ~4-fold greater than AVA-B (at 0.5g dose) | - | - | Consumption of AEM in skim milk.[24] |

Table 2: In Vitro Anti-inflammatory and Cytotoxic Effects

Assay Cell Line Avenanthramide(s) Concentration Effect Reference
COX-2 Inhibition C2C12 Skeletal Muscle Cells Avns (A, B, C) Not specified ~50% reduction in tBHP-induced COX-2 protein and luciferase activity. [14][15]
IL-6 Secretion HASMC Avn C 100 µM Specific reduction in TNF-α-induced IL-6 secretion. [17]

| Cell Viability (MTT) | SK-MEL-2 | Avn A, B, C | 50 µM, 100 µM | No significant cytotoxicity observed. |[25] |

Mechanisms of Action: Key Signaling Pathways

Avenanthramides modulate key cellular signaling pathways to exert their biological effects. The two most well-documented pathways are the NF-κB and Nrf2-ARE pathways.

4.1. Inhibition of the NF-κB Pathway The anti-inflammatory activity of avenanthramides is primarily mediated through the inhibition of the NF-κB signaling cascade. Under inflammatory stimuli (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This targets IκBα for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Avenanthramides, particularly Avn C, have been shown to act as allosteric inhibitors of IKKβ, preventing the phosphorylation of IκBα and thereby blocking NF-κB activation.[14][15]

NF_kB_Inhibition_by_Avenanthramides cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB P p_IkB p-IκBα NFkB NF-κB (Active) Proteasome Proteasome Degradation p_IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription (IL-6, IL-8, COX-2) Nucleus->Transcription Avenanthramide Avenanthramides Avenanthramide->IKK Inhibition

Figure 1: Avenanthramide inhibition of the NF-κB signaling pathway.

4.2. Activation of the Nrf2-ARE Pathway The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like avenanthramides, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their expression. These genes encode for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Nrf2_Activation_by_Avenanthramides cluster_cytoplasm Cytoplasm cluster_nucleus Avenanthramide Avenanthramides Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Avenanthramide->Keap1_Nrf2 Disruption Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome Basal State Nrf2 Nrf2 (Active) Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Transcription Antioxidant Gene Transcription (HO-1, NQO1) ARE->Transcription

Figure 2: Avenanthramide activation of the Nrf2-ARE antioxidant pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of avenanthramides.

5.1. Extraction of Avenanthramides from Oats This protocol is adapted from methods used for the efficient extraction of AVAs for analytical quantification.[1][9][20]

  • Sample Preparation: Mill oat grains or bran to a fine powder (e.g., pass through a 0.5 mm sieve).

  • Extraction:

    • Weigh approximately 1.0 g of milled oat powder into a centrifuge tube.

    • Add 10 mL of 80% aqueous ethanol.

    • Vortex thoroughly to ensure complete mixing.

    • Shake vigorously on a vertical or orbital shaker for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at approximately 2000 x g for 10 minutes to pellet the solid material.

  • Supernatant Collection: Carefully decant the supernatant into a clean collection tube.

  • Repeated Extraction: Repeat the extraction process (steps 2-4) on the remaining pellet two more times to maximize yield. Pool all supernatants.

  • Solvent Evaporation: Evaporate the solvent from the pooled supernatant under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Dissolve the dried extract in a known volume (e.g., 2 mL) of methanol.

  • Filtration: Filter the reconstituted extract through a 0.2 µm PTFE syringe filter prior to HPLC or UPLC-MS analysis.

Extraction_Workflow start Start: Milled Oat Sample step1 Add 80% Ethanol start->step1 step2 Shake for 30 min step1->step2 step3 Centrifuge (2000 x g, 10 min) step2->step3 step4 Collect Supernatant step3->step4 step5 Repeat Extraction 2x on Pellet step3->step5 Pellet step6 Pool Supernatants step4->step6 step5->step2 step7 Evaporate Solvent (<40°C) step6->step7 step8 Reconstitute in Methanol step7->step8 step9 Filter (0.2 µm) step8->step9 end_node End: Purified Extract for Analysis step9->end_node

Figure 3: General workflow for the extraction of avenanthramides from oats.

5.2. DPPH Radical Scavenging Assay (Antioxidant Activity) This colorimetric assay measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reagent Preparation: Prepare a 0.2 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Sample Preparation: Prepare various concentrations of the avenanthramide extract or pure compounds in methanol. A positive control (e.g., Ascorbic Acid) should also be prepared.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each sample concentration (or control) to triplicate wells.

    • Add 190 µL of the DPPH solution to each well.

    • For the blank, add 10 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) can be determined by plotting inhibition percentage against sample concentration.

5.3. NF-κB Luciferase Reporter Assay (Anti-inflammatory Activity) This cell-based assay quantifies the activation of the NF-κB pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate.

    • Transfect the cells with a plasmid containing the firefly luciferase gene driven by an NF-κB response element. A second plasmid containing Renilla luciferase under a constitutive promoter is often co-transfected as an internal control for transfection efficiency.

  • Treatment:

    • Pre-treat the transfected cells with various concentrations of avenanthramides for 1-2 hours.

    • Induce inflammation by adding an NF-κB activator (e.g., 20 ng/mL TNF-α) to the wells. Include untreated and activator-only controls.

    • Incubate for an appropriate period (e.g., 6-24 hours).[6][7]

  • Cell Lysis: Wash the cells with PBS and add 20-100 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[6][10]

  • Luciferase Measurement:

    • Transfer 10-20 µL of the cell lysate to an opaque 96-well plate.

    • Use a dual-luciferase assay system and a luminometer to measure both firefly and Renilla luciferase activity sequentially. The luminometer injects the firefly substrate, reads the luminescence, then injects the Stop & Glo® reagent (which quenches the firefly reaction and activates the Renilla reaction) and reads the second signal.[6]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of avenanthramides is determined by comparing the normalized luciferase activity in treated wells to the activator-only control.

Conclusion and Future Directions

Avenanthramides are a class of oat-exclusive polyphenols with significant, well-documented biological activities, including potent antioxidant and anti-inflammatory effects. The primary mechanisms of action involve the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2-ARE pathway. While extensive research has focused on Avenanthramides A, B, and C, providing valuable quantitative and mechanistic data, other isoforms like this compound remain largely uncharacterized.

Future research should aim to:

  • Isolate and Characterize this compound: Purify or synthesize this compound to enable a thorough investigation of its specific biological activities.

  • Comparative Studies: Conduct head-to-head comparisons of the antioxidant, anti-inflammatory, and anti-proliferative activities of this compound against the more common A, B, and C isoforms.

  • In Vivo Efficacy: Progress to in vivo animal models to evaluate the pharmacokinetics, safety, and therapeutic efficacy of less-studied avenanthramides for various inflammatory and oxidative stress-related diseases.

This guide provides a robust foundation for professionals in the field, summarizing the current state of knowledge and highlighting the critical need for further exploration into the full therapeutic potential of the entire avenanthramide family.

References

A Technical Guide to the Cytotoxicity of Avenanthramides: Preliminary Insights and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Avenanthramides (AVAs) are a group of phenolic alkaloids found exclusively in oats (Avena sativa L.).[1] These compounds have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and antiproliferative properties.[1][2] While over 30 different AVAs have been identified, the majority of cytotoxic research has focused on Avenanthramide-A (AVA-A), Avenanthramide-B (AVA-B), and Avenanthramide-C (AVA-C or Avn-C), or on AVA-enriched extracts.[3]

This technical guide addresses the topic of Avenanthramide E (AVE E) cytotoxicity. It is important to note that, to date, specific studies detailing the cytotoxic profile of isolated this compound are not available in the public research domain. Therefore, this document provides a comprehensive overview of the existing preliminary studies on the cytotoxicity of the most well-researched avenanthramides. The data and methodologies presented herein can serve as a foundational resource for professionals seeking to investigate the potential of this compound and other novel AVA compounds as therapeutic agents. The findings for prominent AVAs offer valuable insights into the potential mechanisms and effects that might be exhibited by this compound.

Data Presentation: Antiproliferative and Pro-Apoptotic Effects

The cytotoxic effects of avenanthramides have been primarily characterized by their ability to inhibit the proliferation of cancer cells and induce apoptosis.[2] The quantitative data from key studies are summarized below for comparative analysis.

Table 1: Summary of Avenanthramide Antiproliferative Activity

Compound/ExtractCell Line(s)Concentration RangeKey FindingsReference(s)
AVA-Enriched Extract (AvExO) HT29, Caco-2, LS174T, HCT116 (Human Colon Cancer)5 - 100 µg/mLSignificant inhibition of cell proliferation in all tested colon cancer cell lines.[4][5]
Avenanthramide-C (Avn-C) HT29, Caco-2, LS174T, HCT116 (Human Colon Cancer)5 - 100 µMDose-dependent inhibition of proliferation in colon cancer cells.[4][5]
Methylated Avn-C (CH3-Avn-C) HT29, Caco-2, LS174T, HCT116 (Human Colon Cancer)5 - 100 µMShowed the most potent antiproliferative effect among the tested compounds.[4][5]
Synthetic Avn-C (s-2c) CaCo-2 (Human Colon Cancer)Not specifiedDemonstrated the highest cytotoxicity among individual synthetic AVAs (s-2c, s-2p, s-2f).[6]
Natural AVA Mixture (n-MIX) Hep3B (Human Liver Cancer)Not specifiedInduced a marked cytotoxic effect, comparable to individual synthetic AVAs.[6]

Table 2: Pro-Apoptotic Effects of Avenanthramides

Compound/ExtractCell Line(s)Apoptotic MechanismKey FindingsReference(s)
Synthetic & Natural AVAs CaCo-2, Hep3BCaspase ActivationActivated initiator caspase-8 and executioner caspase-3.[6][7]
Natural AVA Mixture (n-MIX) & Synthetic Avn-C (s-2c) CaCo-2, Hep3BCaspase ActivationIn addition to caspases -8 and -3, also activated initiator caspase-2.[6][7]
Avenanthramide-C (Avn-C) Metabolites HCT-116 (Human Colon Cancer)Apoptosis InductionDihydro-avenanthramide D-C (DHAvD-C), a metabolite of Avn-C, showed high potential in triggering apoptosis.[1]
Dihydro-avenanthramide D (DHAvD) MCF-7 (Human Breast Cancer)Inhibition of InvasionInhibited TPA-triggered invasion potential.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preliminary findings. The following sections outline the core experimental protocols used in the cited studies on avenanthramide cytotoxicity.

Cell Lines and Culture Conditions
  • Cell Lines: A variety of human cancer cell lines have been utilized, including:

    • Colon Cancer: HT29, Caco-2, LS174T, HCT116.[4][5]

    • Hepatocellular Carcinoma (Liver Cancer): Hep3B.[6]

    • Breast Cancer: MCF-7.[1]

  • Culture Medium: Cells are typically maintained in standard culture media such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cell Viability and Proliferation Assays

A common method to assess the cytotoxic and antiproliferative effects of AVAs is the MTS assay.

  • Principle: The CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) is a colorimetric method for determining the number of viable cells. The assay reagent contains a tetrazolium compound, MTS ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]), and an electron coupling reagent. MTS is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the culture medium. The quantity of formazan product, as measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.

  • Protocol Outline:

    • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 3,000 cells per well in 100 µL of culture medium.

    • Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compound (e.g., Avn-C dissolved in DMSO, with the final DMSO concentration kept below 0.1%). Include a vehicle control (DMSO only).

    • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

    • Reagent Addition: Add 20 µL of the CellTiter 96® AQueous One Solution Reagent directly to each well.

    • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

    • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

    • Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Apoptosis Detection: Caspase Activity Assays

To confirm that cell death occurs via apoptosis, the activity of key apoptotic enzymes, caspases, is measured.

  • Principle: Caspase activity assays utilize specific peptide substrates conjugated to a colorimetric or fluorometric reporter. When cleaved by the active caspase, the reporter is released and can be quantified.

  • Protocol Outline (Colorimetric Example):

    • Cell Lysis: Treat cells with the AVA compound for a designated time, then harvest and lyse the cells to release intracellular contents.

    • Protein Quantification: Determine the total protein concentration of the cell lysates to ensure equal loading.

    • Assay Reaction: Incubate a standardized amount of protein from each sample with a reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for Caspase-3, IETD-pNA for Caspase-8, or LEHD-pNA for Caspase-9).

    • Incubation: Allow the reaction to proceed at 37°C.

    • Data Acquisition: Measure the absorbance of the released pNA (p-nitroaniline) at 405 nm using a microplate reader.

    • Analysis: Compare the caspase activity in treated samples to that of untreated controls.

Mandatory Visualizations: Signaling Pathways and Workflows

The cytotoxic effects of avenanthramides are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, rendered using the DOT language, illustrate these mechanisms and a typical experimental workflow.

G cluster_workflow Experimental Workflow for AVA Cytotoxicity Screening Start Cancer Cell Culture Seed Seed Cells in 96-Well Plates Start->Seed Treat Treat with this compound (or other AVAs) Seed->Treat Incubate Incubate for 24-72h Treat->Incubate Assay Perform Viability/Apoptosis Assay (e.g., MTS, Caspase Activity) Incubate->Assay Analyze Data Acquisition & Analysis Assay->Analyze Conclusion Determine IC50 / Apoptotic Effect Analyze->Conclusion

Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of avenanthramides.

G cluster_apoptosis AVA-Induced Apoptosis Pathway AVA Avenanthramides (e.g., Avn-C) Casp8 Pro-Caspase-8 AVA->Casp8 activates Casp2 Pro-Caspase-2 AVA->Casp2 activates aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 activates aCasp2 Active Caspase-2 Casp2->aCasp2 aCasp2->Casp3 activates aCasp3 Active Caspase-3 (Executioner) Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Avenanthramides induce apoptosis by activating initiator caspases-2 and -8, leading to caspase-3 activation.[6]

G cluster_nfkb AVA-Mediated Inhibition of NF-κB Pathway AVA Avenanthramides IKK IKK AVA->IKK inhibits IkB IκB IKK->IkB phosphorylates Complex IκB-NF-κB Complex (Inactive) IkB->Complex degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Complex->NFkB releases Transcription Transcription of Pro-survival Genes Nucleus->Transcription

Caption: Avenanthramides inhibit NF-κB activation, a key pathway for inflammation and cell survival.[1]

G cluster_pi3k Modulation of PI3K/Akt Survival Pathway by AVAs AVA Avenanthramides PI3K PI3K AVA->PI3K modulates Akt Akt PI3K->Akt activates GSK3b GSK3β (Pro-apoptotic) Akt->GSK3b inhibits Survival Cell Survival Akt->Survival Apoptosis Apoptosis GSK3b->Apoptosis

Caption: Avenanthramides can modulate the PI3K/Akt pathway, influencing the balance between cell survival and apoptosis.[8][9]

References

Initial Screening of Avenanthramide E: A Technical Guide on its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of Avenanthramide E (Avn E), also referred to as Avenanthramide C, and its significant anti-inflammatory properties. Avenanthramides are a group of polyphenolic alkaloids found exclusively in oats that have garnered attention for their potential therapeutic applications.[1] This document outlines the key mechanisms of action, summarizes quantitative data from relevant studies, provides detailed experimental protocols for assessing its anti-inflammatory effects, and visualizes the involved signaling pathways.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition by this compound leads to a downstream reduction in the expression of various pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex becomes activated and phosphorylates IκB. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

This compound has been shown to inhibit the NF-κB pathway at multiple points. Studies have demonstrated that it can suppress the phosphorylation of IκB, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[2] This ultimately leads to a reduction in the nuclear translocation of NF-κB and a subsequent decrease in the expression of its target genes.[2][3] Some evidence suggests that avenanthramides may act as allosteric inhibitors of IKKβ, directly modulating its kinase activity.[4][5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation p_IkB p-IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive) Proteasome Proteasome p_IkB->Proteasome Degradation DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induction Avenanthramide_E This compound Avenanthramide_E->IKK_complex Inhibition IkBNFkB IkBNFkB IkBNFkB->IkB_NFkB

Figure 1: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases—including ERK, JNK, and p38—that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate downstream transcription factors, leading to the expression of inflammatory genes. Research has indicated that this compound can suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli like TNF-α, thereby inhibiting the MAPK signaling pathway and reducing the expression of downstream targets such as MMP-9.[3]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activation Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Induction Avenanthramide_E This compound Avenanthramide_E->MAPK Inhibition of Phosphorylation

Figure 2: this compound inhibits the MAPK signaling pathway.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in several studies. The following tables summarize the key findings, showcasing its potency in inhibiting various inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Cytokine Secretion

Cell LineInflammatory StimulusThis compound ConcentrationInhibited Cytokine% InhibitionReference
Human Aortic Endothelial Cells (HAECs)IL-1β20 ng/mLIL-6Significant Reduction[2]
Human Aortic Endothelial Cells (HAECs)IL-1β40 ng/mLIL-8Significant Reduction[2]
Human Aortic Endothelial Cells (HAECs)IL-1β20 ng/mLMCP-1Significant Reduction[2]
Human Arterial Smooth Muscle Cells (HASMCs)TNF-αNot SpecifiedIL-6Specifically Reduced[3]

Table 2: Effect on Inflammatory Enzymes and Adhesion Molecules

Cell LineInflammatory StimulusThis compound TreatmentTargetEffectReference
C2C12 Skeletal Muscle CellstBHPNot SpecifiedCOX-2 ProteinReduced by 50%[4][5]
C2C12 Skeletal Muscle CellstBHPNot SpecifiedCOX-2 Luciferase ActivityReduced by 50%[4][5]
C2C12 Skeletal Muscle CellstBHPNot SpecifiedProstaglandin E2 LevelsDecreased[4][5]
Human Aortic Endothelial Cells (HAECs)IL-1β20 and 40 ng/mLICAM-1Significantly Reduced[2]
Human Aortic Endothelial Cells (HAECs)IL-1β20 and 40 ng/mLVCAM-1Significantly Reduced[2]
Human Aortic Endothelial Cells (HAECs)IL-1β20 and 40 ng/mLE-selectinSignificantly Reduced[2]
Human Arterial Smooth Muscle Cells (HASMCs)TNF-α100 µMMMP-9 ExpressionInhibited[3]

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Human Aortic Endothelial Cells (HAECs), Human Arterial Smooth Muscle Cells (HASMCs), or C2C12 skeletal muscle cells are commonly used.

  • Culture Conditions: Cells are maintained in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

    • The medium is then replaced with fresh medium containing various concentrations of this compound for a pre-incubation period (e.g., 2 hours).

    • Following pre-incubation, cells are stimulated with a pro-inflammatory agent such as TNF-α (e.g., 10 ng/mL) or IL-1β for a specified duration (e.g., 24 hours).

    • Control groups include untreated cells and cells treated only with the inflammatory stimulus.

Western Blot Analysis for Protein Expression

This protocol is used to determine the expression levels of key proteins in the signaling pathways.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated with primary antibodies against target proteins (e.g., p-IκB, IκB, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, COX-2, β-actin) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels

This protocol is used to quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

  • Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA Procedure:

    • Commercially available ELISA kits for specific cytokines (e.g., IL-6, IL-8, MCP-1) are used according to the manufacturer's instructions.

    • Briefly, the collected supernatants and standards are added to wells of a microplate pre-coated with a capture antibody.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate solution is then added, and the resulting color development is proportional to the amount of cytokine present.

  • Data Analysis: The absorbance is measured using a microplate reader at the appropriate wavelength. A standard curve is generated to determine the concentration of the cytokine in the samples.

Experimental_Workflow Pre_incubation Pre-incubation with This compound Stimulation Inflammatory Stimulation (e.g., TNF-α, IL-1β) Pre_incubation->Stimulation Harvesting Harvesting of Cell Lysates and Supernatants Stimulation->Harvesting Western_Blot Western Blot Analysis (Protein Expression) Harvesting->Western_Blot ELISA ELISA (Cytokine Secretion) Harvesting->ELISA Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis ELISA->Data_Analysis

Figure 3: General experimental workflow for assessing anti-inflammatory effects.

Conclusion

The initial screening of this compound reveals its potent anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential in inflammatory diseases. Future studies should focus on in-depth dose-response relationships, pharmacokinetic and pharmacodynamic profiling, and evaluation in in vivo models of inflammation to fully elucidate its clinical utility.

References

Methodological & Application

Application Notes and Protocols for Avenanthramide E Extraction and Purification from Oats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of avenanthramides, including Avenanthramide E, from oats (Avena sativa). The methodologies are compiled from established scientific literature and are intended to guide researchers in obtaining high-purity avenanthramides for further study and development.

Introduction

Avenanthramides (AVNs) are a group of phenolic alkaloids unique to oats, exhibiting significant antioxidant and anti-inflammatory properties.[1][2] These compounds are of great interest to the pharmaceutical and nutraceutical industries for their potential health benefits. Among the various AVNs, this compound is one of the identified congeners. This document outlines the key procedures for the efficient extraction and purification of these valuable compounds from oat grains.

Data Presentation: Avenanthramide Content in Oats

The concentration of avenanthramides can vary significantly between different oat cultivars. The following table summarizes the total avenanthramide content found in various Finnish oat cultivars, providing a baseline for selecting starting material.

Oat CultivarTotal Avenanthramide Content (mg/kg)
Avetron26.7 ± 1.44
AkseliNot specified in provided context
PeppiNot specified in provided context
RockyNot specified in provided context
Viviana185 ± 12.5
MarikaNot specified in provided context
DonnaNot specified in provided context
SteinarNot specified in provided context

Data adapted from Multari et al.[1]

Experimental Protocols

Protocol 1: Solvent Extraction of Avenanthramides from Oats

This protocol is adapted from methods described by Bryngelsson et al. (2002) and is a common starting point for avenanthramide extraction.[2][3]

Materials:

  • Milled oat samples (whole oats ground to pass through a 10 Mesh screen)[4]

  • 80% Methanol (v/v) in water[2][3]

  • Magnetic stirrer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or vacuum concentrator

  • Methanol (for reconstitution)

  • PTFE membrane filters (0.45 µm)

Procedure:

  • Weigh 5.0 g of milled oat sample into a suitable flask.

  • Add 35 mL of 80% methanol to the oat sample.

  • Stir the mixture on a magnetic stirrer for 30 minutes at room temperature.[2][3]

  • Centrifuge the mixture at 600 x g for 10 minutes at 18°C to pellet the solid material.[2][3]

  • Carefully decant and collect the supernatant.

  • Repeat the extraction (steps 2-5) on the remaining pellet with another 35 mL of 80% methanol.

  • Combine the supernatants from both extractions.

  • Dry the combined supernatant under reduced pressure at a temperature not exceeding 40°C.[2][3]

  • Dissolve the dried extract in 2 mL of methanol.[2][3]

  • Filter the reconstituted extract through a PTFE membrane filter prior to analysis or further purification.[2][3]

Protocol 2: Purification of Avenanthramides using Column Chromatography

This protocol describes a general method for the fractionation of the crude extract to isolate avenanthramides.

Materials:

  • Crude avenanthramide extract (from Protocol 1)

  • Sephadex LH-20 column material

  • Ethanol:water:acetic acid (40:59:1 v/v/v) as the mobile phase[4]

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Prepare the crude extract by evaporating it under reduced pressure and redissolving it in a minimal volume of 1:1 (v/v) aqueous ethanol.[4]

  • Pack a glass column with Sephadex LH-20 resin and equilibrate it with the mobile phase (ethanol:water:acetic acid, 40:59:1).[4]

  • Carefully load the prepared extract onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions of a defined volume.

  • Monitor the fractions for the presence of avenanthramides using Thin Layer Chromatography (TLC) or HPLC.

  • Pool the fractions containing the desired avenanthramides.

  • Evaporate the solvent from the pooled fractions under reduced pressure.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Avenanthramide Analysis and Purification

HPLC is a powerful technique for both quantifying and purifying specific avenanthramides.

Analytical HPLC Parameters:

  • System: Agilent 1100 HPLC or similar, equipped with a diode array detector (DAD).[3]

  • Column: Phenomenex Kinetex C18 (100 x 3.0 mm; 5 µm i.d.; 100 Å).[3]

  • Column Temperature: 35°C.[3]

  • Mobile Phase A: 0.05 M phosphate buffer, pH 2.4.[3]

  • Mobile Phase B: Methanol.[3]

  • Gradient: 5-60% B in 50 minutes; 60-90% B in 6 minutes.[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Detection Wavelength: 350 nm.[3]

Preparative HPLC for Purification: For purification, the analytical method can be scaled up to a preparative HPLC system with a larger column. The fractions corresponding to the desired avenanthramide peaks are collected, and the solvent is subsequently removed.

Visualizations

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification oats Milled Oats extraction Solvent Extraction (80% Methanol) oats->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying under Reduced Pressure supernatant->drying crude_extract Crude Avenanthramide Extract drying->crude_extract column_chromatography Column Chromatography (Sephadex LH-20) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_ave Pure this compound hplc->pure_ave Avenanthramide_Signaling_Pathway cluster_cellular_effects Cellular Effects of Avenanthramides avn Avenanthramides (e.g., this compound) ros Reactive Oxygen Species (ROS) avn->ros scavenges nfkb NF-κB Pathway avn->nfkb inhibits inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->ros induces inflammatory_stimuli->nfkb activates oxidative_stress Oxidative Stress ros->oxidative_stress causes inflammation Inflammation nfkb->inflammation promotes

References

HPLC methods for Avenanthramide E quantification

Author: BenchChem Technical Support Team. Date: November 2025

An application note on High-Performance Liquid Chromatography (HPLC) methods for the quantification of Avenanthramides (AVAs) is presented for researchers, scientists, and drug development professionals. AVAs are a group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.) and are known for their antioxidant and anti-inflammatory properties. This document provides detailed protocols for sample preparation and HPLC analysis, a comparative table of various methodologies, and visual workflows to ensure accurate and reproducible quantification.

While this note focuses on the most commonly studied Avenanthramides, such as AVA A, B, and C, the principles and methods described can be adapted for the analysis of other, less common AVAs. The nomenclature in the literature primarily revolves around these major forms, and specific, validated methods for an "Avenanthramide E" are not widely documented.

Experimental Protocols

Sample Preparation: Extraction of Avenanthramides from Oat Products

This protocol outlines the extraction of AVAs from oat grain, bran, or flour for subsequent HPLC analysis. A simplified and efficient single-extraction method is presented, which has been shown to be as effective as more time-consuming multiple-extraction procedures[1].

Materials and Reagents:

  • Milled oat sample (grain, bran, or flour)

  • 80% Ethanol (v/v) in water

  • Methanol (HPLC grade)

  • Centrifuge tubes (e.g., 50 mL)

  • Vortex mixer

  • Sonicator bath

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, PTFE or similar)

  • HPLC vials

Procedure:

  • Sample Weighing: Accurately weigh approximately 0.25 g of the milled oat sample into a centrifuge tube.

  • Solvent Addition: Add 15 mL of 80% ethanol to the tube. This maintains a solid-to-solvent ratio of 1:60 (g/mL)[1].

  • Extraction:

    • Vortex the mixture thoroughly to ensure the sample is fully suspended in the solvent.

    • Place the tube in a sonicator bath at 50°C for 60 minutes to facilitate extraction[1]. Alternatively, the sample can be shaken or stirred vigorously.

  • Centrifugation: After extraction, centrifuge the sample at approximately 4000 rpm for 10 minutes to pellet the solid material[2].

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Solvent Evaporation (Optional but Recommended): To concentrate the sample, evaporate the solvent from the supernatant. This can be done using a rotary evaporator (at a temperature not exceeding 40°C) or under a gentle stream of nitrogen[3][4].

  • Reconstitution: Dissolve the dried extract in a known, smaller volume (e.g., 1-2 mL) of methanol or the initial mobile phase composition[3][4]. Vortex or sonicate briefly to ensure complete dissolution.

  • Filtration: Filter the reconstituted extract through a 0.22 or 0.45 µm syringe filter directly into an HPLC vial to remove any remaining particulate matter[3][5].

  • Analysis: The sample is now ready for injection into the HPLC system.

HPLC Quantification of Avenanthramides

This section details a general HPLC method for the separation and quantification of AVAs. A C18 reversed-phase column is typically used with a gradient elution of acidified water and an organic solvent like acetonitrile or methanol.

Instrumentation and Conditions:

  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector[2][3].

  • Analytical Column: A C18 reversed-phase column. A common choice is a column with dimensions of 4.6 x 150 mm and a particle size of 2.6-5 µm[3][5].

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% acetic acid[3][4].

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic or acetic acid[3][4].

  • Column Temperature: 35-40°C[3][5].

  • Flow Rate: 0.6 - 1.0 mL/min[3][5].

  • Injection Volume: 10-20 µL[3][6].

  • Detection Wavelength: Monitor at 340-350 nm for quantification, with a full spectrum recorded from 200-400 nm for peak identification[3][5].

Gradient Elution Program (Example):

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 95 5
50.0 40 60
56.0 10 90
60.0 10 90
61.0 95 5
65.0 95 5

(This gradient is an example and should be optimized based on the specific column and system used. It is adapted from a published method[3].)

Quantification:

  • Create a calibration curve using certified standards of the Avenanthramides of interest (e.g., AVA A, B, C).

  • Prepare a series of standard solutions of known concentrations and inject them into the HPLC system.

  • Plot the peak area against the concentration for each standard to generate a linear regression curve.

  • The concentration of AVAs in the prepared samples can then be calculated based on their peak areas and the calibration curve.

Data Presentation

The following table summarizes various HPLC methods reported in the literature for the quantification of Avenanthramides, allowing for easy comparison of methodologies.

ParameterMethod 1Method 2Method 3Method 4
Reference [3][4][5][6]
Column Phenomenex Kinetex C18 (100x3.0 mm, 5 µm)SB-C18 (50x2.1 mm, 1.8 µm)Cosmosil 5C18-AR-II (150x4.6 mm)CSC ODS HYPERSIL (250x4.6 mm, 3 µm)
Mobile Phase A 0.05 M Phosphate Buffer (pH 2.4)0.1% Formic Acid in Water0.1% TFA in Water0.01 M Phosphoric Acid in Water
Mobile Phase B Methanol0.1% Formic Acid in AcetonitrileAcetonitrileAcetonitrile
Flow Rate 0.6 mL/minNot Specified0.8 mL/min1.0 mL/min
Temperature 35°CNot Specified40°C22°C
Detection DAD @ 350 nmNot SpecifiedDAD @ 340 nmPDA @ 330 nm

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway associated with Avenanthramides.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Quantification s1 Weigh 0.25g Milled Oat Sample s2 Add 15mL 80% Ethanol s1->s2 s3 Sonicate at 50°C for 60 min s2->s3 s4 Centrifuge (4000 rpm, 10 min) s3->s4 s5 Collect Supernatant s4->s5 s6 Evaporate & Reconstitute in Methanol s5->s6 s7 Filter (0.45 µm) into HPLC Vial s6->s7 a1 Inject Sample (10-20 µL) s7->a1 a2 C18 Column Separation (Gradient Elution) a1->a2 a3 DAD/PDA Detection (340-350 nm) a2->a3 d1 Integrate Peak Areas a3->d1 d3 Calculate AVA Concentration d1->d3 d2 Generate Calibration Curve (with Standards) d2->d3

Caption: Workflow for Avenanthramide quantification.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b Inhibits NFkB_complex IκB-NF-κB AKT->NFkB_complex NFkB NF-κB NFkB_complex->NFkB Translocation Transcription Gene Transcription (Anti-inflammatory, Survival) NFkB->Transcription Activates AVA Avenanthramides AVA->PI3K Activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_complex Promotes IκB Degradation

Caption: Avenanthramide modulation of the PI3K/AKT pathway.

References

Application Notes and Protocols for LC-MS/MS Analysis of Avenanthramide E and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Avenanthramide E and its metabolites in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows.

Introduction to this compound

Avenanthramides (AVNs) are a group of phenolic alkaloids found almost exclusively in oats (Avena sativa) that have garnered significant interest for their antioxidant, anti-inflammatory, and anti-atherogenic properties. Structurally, AVNs consist of an anthranilic acid moiety linked to a hydroxycinnamic acid derivative through an amide bond. More than 40 different AVNs have been identified, with Avenanthramides A, B, and C being the most abundant.[1][2]

While the nomenclature can vary, this compound has been identified as N-(4'-hydroxy-3'-methoxy-E-cinnamoyl)-5-hydroxy-4-methoxyanthranilic acid. Understanding its metabolic fate and developing robust analytical methods for its quantification are crucial for evaluating its bioavailability, efficacy, and potential as a therapeutic agent.

Metabolic Pathways of this compound

The metabolism of avenanthramides in humans is not fully elucidated but is known to involve phase II conjugation reactions and modifications by the gut microbiota. Key metabolic transformations include methylation, glucuronidation, sulfation, and the reduction of the double bond in the cinnamic acid moiety to form dihydro-avenanthramides.[3] The bacterium Faecalibacterium prausnitzii has been identified as being responsible for the production of dihydro-avenanthramides in the gut.[3]

Based on the known metabolic pathways of similar avenanthramides, the metabolism of this compound is likely to involve methylation of its hydroxyl groups.

Below is a diagram illustrating the proposed metabolic pathway for this compound.

cluster_0 Metabolism of this compound Avenanthramide_E This compound Methylated_Metabolite Methylated this compound Avenanthramide_E->Methylated_Metabolite Methylation (COMT)

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

This section provides detailed protocols for the extraction and LC-MS/MS analysis of this compound and its metabolites from human plasma.

Sample Preparation: Liquid-Liquid Extraction from Human Plasma

This protocol is adapted from methods used for the analysis of other avenanthramides in human plasma.

Materials:

  • Human plasma samples

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Nitrogen gas supply

  • Centrifuge capable of 4°C

  • Vortex mixer

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Lipid Removal:

    • To 500 µL of plasma in a 1.5 mL microcentrifuge tube, add 500 µL of hexane.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Carefully remove and discard the upper hexane layer.

    • Repeat the hexane wash step.

  • Liquid-Liquid Extraction:

    • To the de-fatted plasma, add 1 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper ethyl acetate layer to a new microcentrifuge tube.

    • Repeat the extraction with another 1 mL of ethyl acetate and combine the extracts.

  • Drying and Reconstitution:

    • Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen gas at 30°C.

    • Reconstitute the dried residue in 100 µL of 50% methanol in water containing 0.1% formic acid.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Centrifuge at 15,000 x g for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

MRM Transitions for this compound and Potential Metabolites:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Methylated this compoundTo be determinedTo be determinedTo be determined

Experimental Workflow

The following diagram outlines the complete workflow from sample collection to data analysis.

cluster_workflow LC-MS/MS Analysis Workflow Sample_Collection Plasma Sample Collection Lipid_Removal Lipid Removal with Hexane Sample_Collection->Lipid_Removal Extraction Liquid-Liquid Extraction with Ethyl Acetate Lipid_Removal->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LC_MS_Analysis LC-MS/MS Analysis (MRM) Dry_Reconstitute->LC_MS_Analysis Data_Analysis Data Processing and Quantification LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Quantitative Data

While specific pharmacokinetic data for this compound in humans is not available, data for the major avenanthramides (A, B, and C) can provide a useful reference. The following tables summarize key pharmacokinetic parameters from human studies after oral consumption of oat products.

Table 1: Pharmacokinetic Parameters of Major Avenanthramides in Humans [4][5][6][7]

AvenanthramideDoseCmax (nmol/L)Tmax (h)Half-life (h)
Avenanthramide A 0.5 g AEM112.92.301.75
1.0 g AEM374.62.301.75
Avenanthramide B 0.5 g AEM13.21.753.75
1.0 g AEM96.01.753.75
Avenanthramide C 0.5 g AEM41.42.153.00
1.0 g AEM89.02.153.00

AEM: Avenanthramide-Enriched Mixture

Table 2: LC-MS/MS Method Detection and Quantification Limits for Major Avenanthramides

AvenanthramideLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
Avenanthramide A (2p) 0.240.60
Avenanthramide B (2f) 0.422.2
Avenanthramide C (2c) 0.291.96

Conclusion

This document provides a framework for the LC-MS/MS analysis of this compound and its metabolites. While specific analytical parameters for this compound require empirical determination, the provided protocols for sample preparation and LC-MS/MS analysis of other avenanthramides offer a robust starting point. The summarized pharmacokinetic data for major avenanthramides serves as a valuable reference for study design and data interpretation. Further research is warranted to fully characterize the metabolism and pharmacokinetics of this compound to support its development as a potential therapeutic agent.

References

Synthesis of Avenanthramide E for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the synthesis of Avenanthramide E (Avn E), a naturally occurring phenolic alkaloid found in oats with significant anti-inflammatory and antioxidant properties. This document outlines both a common chemical synthesis route and a biosynthetic pathway, offering detailed protocols for research and development purposes. Quantitative data is summarized for clarity, and key biological pathways influenced by this compound are illustrated.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name N-(4'-hydroxy-3'-methoxycinnamoyl)-5-hydroxyanthranilic acid[1]
Molecular Formula C₁₇H₁₅NO₅
Molecular Weight 313.31 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents.

Synthesis of this compound

This compound can be synthesized through both chemical and biosynthetic methods. The choice of method will depend on the desired scale, purity requirements, and available resources.

Chemical Synthesis Protocol

The chemical synthesis of avenanthramides, including this compound, was notably described by Collins (1989), adapting a procedure from Bain and Smalley (1968). This method involves the acylation of an anthranilic acid derivative with a substituted cinnamic acid.

Materials and Reagents:

  • 5-Hydroxyanthranilic acid

  • Ferulic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Experimental Protocol:

  • Activation of Ferulic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ferulic acid in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) to the solution.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude feruloyl chloride.

  • Amide Coupling:

    • In a separate flask, dissolve 5-hydroxyanthranilic acid in anhydrous pyridine.

    • Cool the solution to 0°C.

    • Dissolve the crude feruloyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the 5-hydroxyanthranilic acid solution.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Expected Yield and Purity:

ParameterValue
Typical Yield 60-80%
Purity (by HPLC) >95%
Biosynthetic Pathway

This compound can also be produced biosynthetically using engineered E. coli. This method offers a more environmentally friendly approach. The synthesis proceeds via the formation of Avenanthramide D, which is then converted to this compound.

Workflow for Biosynthesis of this compound:

G Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway p_Coumaric_Acid p-Coumaric Acid Glucose->p_Coumaric_Acid Anthranilate Anthranilate Shikimate_Pathway->Anthranilate Avenanthramide_D Avenanthramide D Anthranilate->Avenanthramide_D HCBT p_Coumaric_Acid->Avenanthramide_D 4CL Avenanthramide_E This compound Avenanthramide_D->Avenanthramide_E HpaBC, SOMT9

Caption: Biosynthetic pathway of this compound in engineered E. coli.

Biological Activity and Signaling Pathways

This compound exhibits potent anti-inflammatory and antioxidant effects by modulating key signaling pathways.

Anti-inflammatory Activity via NF-κB Inhibition

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

NF-κB Signaling Pathway Inhibition by this compound:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Degradation of IκBα allows translocation Avenanthramide_E This compound Avenanthramide_E->IKK Inhibits DNA DNA NFkB_translocation->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Inflammatory_Genes Induces

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.

Antioxidant Activity via Nrf2 Activation

This compound can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.

Nrf2-ARE Signaling Pathway Activation by this compound:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Nrf2_translocation Nrf2 Translocation Nrf2->Nrf2_translocation Dissociates from Keap1 and translocates Avenanthramide_E This compound Avenanthramide_E->Keap1 Induces Nrf2 dissociation ARE ARE (Antioxidant Response Element) Nrf2_translocation->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces

Caption: this compound activates the Nrf2 pathway, leading to antioxidant gene expression.

Quantitative Data on Biological Activity

AssayCell LineIC₅₀ / EC₅₀Reference
NF-κB Inhibition (Luciferase Assay) HEK293T~10-20 µM
Nrf2 Activation (ARE-Luciferase Assay) HepG2~5-15 µM[2]
DPPH Radical Scavenging N/A~25-50 µM
Anti-inflammatory (COX-2 expression) RAW 264.7~15-30 µM

Note: The provided IC₅₀/EC₅₀ values are approximate and may vary depending on the specific experimental conditions.

Conclusion

This application note provides essential protocols and data for the synthesis and study of this compound. Both chemical and biosynthetic routes are viable for obtaining this compound for research purposes. The detailed signaling pathway diagrams and quantitative biological activity data offer a solid foundation for scientists and drug development professionals investigating the therapeutic potential of this compound. Further research is encouraged to fully elucidate its mechanisms of action and explore its potential applications in various disease models.

References

Application Notes & Protocols: Developing Stable Formulations of Avenanthramide E for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a group of phenolic alkaloids found predominantly in oats, with Avenanthramide E (AVN E) being a notable member.[1][2][3] These compounds have garnered significant interest due to their potent antioxidant, anti-inflammatory, and other therapeutic properties.[1] A key mechanism of action for some avenanthramides is the activation of the Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress.[4][5] However, the poor aqueous solubility and potential instability of this compound under certain conditions present significant challenges for its use in experimental settings.

These application notes provide detailed protocols and guidelines for developing stable formulations of this compound to facilitate reliable and reproducible in vitro and in vivo research.

Physicochemical Properties of this compound

This compound is structurally comprised of an anthranilic acid moiety linked to a ferulic acid moiety via an amide bond. Understanding its physicochemical properties is crucial for formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionReference/Note
IUPAC Name N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid
Other Names Avenanthramide 1f[2][3][6]
Molecular Formula C₁₇H₁₅NO₅
Molecular Weight 313.31 g/mol
Solubility Poorly soluble in water. Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).General property of polyphenols.
Stability Sensitive to pH, heat, and light. Stability is pH-dependent, with some related avenanthramides showing degradation in neutral to alkaline conditions, especially when heated.[1]

Formulation Strategies for this compound

The low aqueous solubility of this compound necessitates the use of enabling formulation strategies to achieve desired concentrations and maintain stability in experimental media.

Co-Solvent Formulations

For many in vitro studies, a simple co-solvent approach is sufficient for preparing stock solutions.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh out 3.13 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

    • Add 1.0 mL of cell culture grade DMSO to the tube.

    • Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • The resulting solution is a 10 mM stock of this compound in DMSO.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Application:

    • This stock solution can be diluted into cell culture media for in vitro experiments. The final concentration of DMSO in the media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, enhancing their aqueous solubility and stability.[7][8][9] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[7][9]

Protocol 2: Preparation of an this compound-HP-β-Cyclodextrin Inclusion Complex

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer and stir bar

    • Lyophilizer (optional)

  • Procedure:

    • Prepare a solution of HP-β-CD in deionized water. The concentration will depend on the desired final concentration of this compound. A molar ratio of 1:1 (AVN E:HP-β-CD) is a good starting point.[8]

    • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer as the complex forms.

    • The resulting aqueous solution can be sterile-filtered for use in experiments.

    • For a solid formulation, the solution can be lyophilized (freeze-dried) to obtain a powder of the inclusion complex. This powder can be stored for extended periods and reconstituted in aqueous media as needed.

  • Application:

    • This formulation is suitable for both in vitro and in vivo studies where a higher aqueous concentration of this compound is required and the presence of organic co-solvents is undesirable.

Lipid-Based Formulations

For oral delivery in in vivo experiments, lipid-based formulations can enhance the solubility and bioavailability of lipophilic compounds like this compound.[10] Self-emulsifying drug delivery systems (SEDDS) are a promising approach.

Protocol 3: Preparation of a Simple Lipid-Based Formulation for Oral Gavage

  • Materials:

    • This compound powder

    • A suitable oil (e.g., sesame oil, olive oil)

    • A surfactant (e.g., Tween 80)

    • A co-surfactant (e.g., Transcutol®, PEG 400)

    • Glass vial

    • Magnetic stirrer and stir bar

  • Procedure:

    • Determine the desired ratio of oil, surfactant, and co-surfactant. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-surfactant).

    • In a glass vial, combine the oil, surfactant, and co-surfactant and mix thoroughly.

    • Add the this compound powder to the lipid mixture.

    • Stir the mixture at room temperature until the this compound is completely dissolved. Gentle warming may be necessary.

    • The resulting formulation should be a clear, homogenous solution.

  • Application:

    • This formulation is intended for oral administration in animal studies. Upon contact with aqueous gastrointestinal fluids, it should spontaneously form a fine emulsion, facilitating the absorption of this compound.

Stability Testing of this compound Formulations

It is critical to assess the stability of any developed formulation to ensure consistent and reliable experimental results. A stability-indicating HPLC method is essential for this purpose.

Protocol 4: Stability Assessment of this compound Formulations by HPLC

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute this compound and any potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at approximately 340 nm.

    • Column Temperature: 30-35°C.

  • Procedure:

    • Prepare the this compound formulation to be tested at a known concentration.

    • Inject a sample of the freshly prepared formulation (time zero) into the HPLC system to obtain an initial chromatogram and peak area for this compound.

    • Store the formulation under various conditions (e.g., different temperatures, light exposure).

    • At specified time points, withdraw samples, dilute if necessary, and inject them into the HPLC system.

    • Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to determine the stability profile of the formulation under the tested conditions.

Table 2: Example of a Stability Study Design

ConditionTime PointsAnalysis
4°C, protected from light 0, 1, 2, 4, 8, 12 weeksHPLC for this compound concentration
25°C/60% RH, protected from light 0, 1, 2, 4, 8, 12 weeksHPLC for this compound concentration
40°C/75% RH, protected from light 0, 1, 2, 4 weeksHPLC for this compound concentration
25°C, exposed to light 0, 1, 3, 7 daysHPLC for this compound concentration

Experimental Workflows and Signaling Pathways

Experimental Workflow for Formulation Development and Testing

G cluster_0 Formulation Development cluster_1 Formulation Evaluation cluster_2 Application A This compound Physicochemical Characterization B Select Formulation Strategy (Co-solvent, Cyclodextrin, Lipid-based) A->B C Prepare Trial Formulations B->C D Solubility Assessment C->D E Stability Testing (HPLC) D->E F In Vitro Assay (e.g., Antioxidant Activity) E->F G Optimized Formulation for In Vitro / In Vivo Experiments F->G G cluster_0 Cytoplasm cluster_1 Nucleus AVN_E This compound Keap1_Nrf2 Keap1-Nrf2 Complex AVN_E->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome constitutive degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes activates transcription

References

Avenanthramide E: In Vitro Cell Culture Application Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Avenanthramides (AVNs) are a group of phenolic alkaloids found exclusively in oats, recognized for their potent antioxidant, anti-inflammatory, anti-proliferative, and anti-itching properties.[1][2][3][4] This application guide focuses on the in vitro use of Avenanthramide E and its closely related analogues, providing detailed protocols and data for researchers exploring its therapeutic potential. The information presented is synthesized from multiple studies and is intended to serve as a comprehensive resource for cell culture applications.

Data Summary

The following tables summarize the quantitative data on the effects of Avenanthramides in various in vitro models.

Table 1: Anti-Proliferative and Cytotoxic Effects of Avenanthramides

Cell LineAvenanthramide TypeConcentration Range (µM)Incubation TimeEffectReference
A549 (Lung Cancer)Avn-C10 - 10072 hDose-dependent reduction in cell viability[5]
H1299 (Lung Cancer)Avn-C10 - 10072 hDose-dependent reduction in cell viability[5]
HT29 (Colon Cancer)Avn-C, CH3-Avn-CNot specified48 hSignificant inhibition of cell proliferation[6]
Caco-2 (Colon Cancer)Avn-C, CH3-Avn-CNot specified48 hSignificant inhibition of cell proliferation[6]
LS174T (Colon Cancer)Avn-C, CH3-Avn-CNot specified48 hSignificant inhibition of cell proliferation[6]
HCT116 (Colon Cancer)Avn-C, CH3-Avn-CNot specified48 hSignificant inhibition of cell proliferation[6]
A10 (Rat Smooth Muscle)Avn-2c120Not specified>50% inhibition of SMC proliferation[7]
Human Smooth MuscleAvn-2c40, 80, 120Not specified41%, 62%, and 73% inhibition of cell number increase, respectively[7]

Table 2: Anti-Inflammatory Effects of Avenanthramides

Cell LineTreatmentAvenanthramide TypeConcentration (µM)EffectReference
Human Aortic Endothelial Cells (HAEC)IL-1β stimulationAvn-c, CH3-Avn-cNot specifiedDose-dependent decrease in IL-6, IL-8, and MCP-1 expression and secretion[8]
Normal Human Dermal FibroblastsTNF-α stimulationAvn-C100, 200Significant reduction in IL-1β, IL-8, and TNF-α mRNA levels[9]
Mouse MacrophagesLipopolysaccharide (LPS) stimulationAvExONot specifiedInhibition of COX enzyme activity and PGE2 production[6]
A549 (Lung Cancer)EGF stimulationAvns10, 100Inhibited EGF-induced COX-2 up-regulation[10]

Table 3: Effects on Signaling Molecules

Cell LineAvenanthramide TypeConcentration (µM)Target MoleculeEffectReference
A549 (Lung Cancer)Avn-A, Avn-C10, 100p-EGFRSignificant reduction in EGF-induced phosphorylation[5]
A549 (Lung Cancer)Avn-A, Avn-C10, 100p-Akt, p-ERK 1/2Inhibition of EGF-induced phosphorylation[10]
Human Aortic Endothelial Cells (HAEC)CH3-Avn-cNot specifiedp-IKK, p-IκBDose-dependent decrease in phosphorylation[8]
Normal Human Dermal FibroblastsAvn-C100, 200p-NF-κB p65Significant decrease in phosphorylation[9]
HK-2 CellsAvn-ANot specifiedHeme oxygenase-1 (HO-1)Increased expression in a dose- and time-dependent manner[2]
Smooth Muscle Cells & HAECAvn-2c120eNOSUp-regulation of mRNA expression[7]

Experimental Protocols

Protocol 1: Assessment of Anti-Proliferative Activity using MTT Assay

This protocol is adapted from methodologies used to assess the effect of Avenanthramides on cancer cell viability.[5]

Materials:

  • This compound (or relevant analogue) dissolved in DMSO

  • Target cancer cell line (e.g., A549, H1299, HT29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Evaluation of Anti-Inflammatory Effects by Measuring Cytokine Expression

This protocol outlines the steps to measure the impact of this compound on pro-inflammatory cytokine expression, based on studies in endothelial and dermal fibroblast cells.[8][9]

Materials:

  • This compound

  • Target cell line (e.g., HAEC, Normal Human Dermal Fibroblasts)

  • Inflammatory stimulus (e.g., TNF-α at 10 ng/mL or IL-1β)

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target cytokines (e.g., IL-6, IL-8, TNF-α)

  • Real-time PCR system

Procedure:

  • Cell Seeding and Pre-treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for 2-24 hours.

  • Inflammatory Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the medium and co-incubate for a specified time (e.g., 6-24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR using primers for the target cytokines and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 3: Western Blot Analysis of Signaling Pathway Modulation

This protocol details the procedure for analyzing changes in protein phosphorylation or expression levels in key signaling pathways affected by Avenanthramides.[5][8][9][10]

Materials:

  • This compound

  • Target cell line and appropriate stimulus (e.g., EGF for A549 cells)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-p-Akt, anti-p-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once confluent, treat with this compound with or without the stimulus for the desired time (e.g., 15 minutes for phosphorylation events, 48 hours for protein expression changes).[10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Visualizations

This compound's Inhibition of the NF-κB Signaling Pathway

Avenanthramides have been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[8][9] They can decrease the phosphorylation of IKK and IκB, preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus.[8] This leads to a reduction in the expression of pro-inflammatory genes.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / IL-1β Receptor Receptor IKK IKK Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates Avenanthramide_E This compound Avenanthramide_E->IKK inhibits DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) DNA->Cytokines transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

This compound's Inhibition of the EGFR Signaling Pathway

In cancer cells, Avenanthramides can inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][10] By preventing the phosphorylation of EGFR, they block downstream signaling through cascades like PI3K/Akt and MAPK/ERK, which are crucial for cell proliferation and survival.[5][10][11]

EGFR_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Avenanthramide_E This compound Avenanthramide_E->EGFR inhibits phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound.

General Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell culture system.

Experimental_Workflow Treatment Treat with this compound (Dose-response & time-course) Assays Perform Functional Assays Treatment->Assays Mechanism Mechanism of Action Analysis Treatment->Mechanism Proliferation Proliferation/Viability (MTT, XTT) Assays->Proliferation Inflammation Inflammation (qPCR, ELISA, Griess Assay) Assays->Inflammation Migration Migration/Invasion (Wound healing, Transwell) Assays->Migration Data Data Analysis & Interpretation Proliferation->Data Inflammation->Data Migration->Data Western Western Blot (Signaling pathways) Mechanism->Western Reporter Reporter Assays (NF-κB, Nrf2) Mechanism->Reporter Western->Data Reporter->Data

Caption: General workflow for in vitro studies of this compound.

References

Protocols for Testing Avenanthramide E in Animal Models: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for testing the efficacy of Avenanthramide E (AVE-E), a key bioactive compound found in oats, in various animal models. The protocols cover studies on its anti-inflammatory, antioxidant, and neuroprotective properties.

Anti-Inflammatory Effects of this compound in a Murine Model of Skin Inflammation

This protocol outlines the procedure for evaluating the topical anti-inflammatory effects of AVE-E in a mouse model of contact hypersensitivity.

Experimental Protocol

Animal Model:

  • Species: Male ICR mice

  • Age: 6-8 weeks

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Induction of Contact Hypersensitivity:

  • Sensitization: On day 0, apply a 2% oxazolone solution (in acetone) to the shaved abdomen of the mice.

  • Challenge: On day 5, apply a 1% oxazolone solution to the dorsal surface of the right ear. The left ear serves as the untreated control.

Treatment Protocol:

  • Test Substance: this compound dissolved in a suitable vehicle (e.g., ethanol:propylene glycol:water).

  • Dosage: Topical application of 1-3 ppm AVE-E solution.

  • Administration: Apply the AVE-E solution or vehicle to the right ear 30 minutes after the oxazolone challenge.

Endpoint Measurement:

  • Ear Swelling: Measure the thickness of both ears using a digital caliper at 24 and 48 hours post-challenge. The difference in thickness between the right and left ears indicates the degree of inflammation.

  • Histological Analysis: At 48 hours, euthanize the mice and collect ear tissue for histological examination (H&E staining) to assess inflammatory cell infiltration and edema.

  • Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.

Experimental Workflow```dot

G cluster_sensitization Sensitization (Day 0) cluster_challenge Challenge (Day 5) cluster_treatment Treatment (Day 5) cluster_endpoints Endpoint Measurement (24 & 48 hours) s1 Shave abdomen of ICR mice s2 Apply 2% oxazolone solution s1->s2 c1 Apply 1% oxazolone to right ear s2->c1 t1 Topical application of 1-3 ppm this compound (30 mins post-challenge) c1->t1 c2 Left ear as control e1 Measure ear swelling t1->e1 e2 Histological analysis of ear tissue e1->e2 e3 Cytokine analysis (ELISA) e2->e3

Caption: NF-κB signaling pathway inhibited by this compound.

Avenanthramides in Dermatological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Avenanthramide E: Extensive literature searches did not yield specific information on "this compound." The majority of dermatological research focuses on the class of avenanthramides (Avns) as a whole, or specifically on the most abundant and well-characterized forms: Avenanthramide A, B, and C. Therefore, the following application notes and protocols are based on the collective findings for these prominent avenanthramides, which are key bioactive compounds found in oats (Avena sativa).

Introduction

Avenanthramides (Avns) are a group of phenolic alkaloids unique to oats that have garnered significant attention in dermatological research for their potent anti-inflammatory, antioxidant, and anti-itch properties.[1][2] These compounds are largely responsible for the soothing effects of colloidal oatmeal, a long-standing remedy for various skin conditions. Their multifaceted mechanism of action makes them promising candidates for the development of novel dermatological therapies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of avenanthramides.

Key Dermatological Applications

Avenanthramides have shown efficacy in models of several inflammatory skin conditions, including:

  • Atopic Dermatitis (Eczema): By inhibiting inflammatory pathways and restoring the skin barrier, Avns can alleviate the symptoms of atopic dermatitis.[3]

  • Contact Dermatitis: Research has shown that Avns can reduce the irritation and inflammation associated with contact hypersensitivity.[3]

  • Psoriasis: The anti-inflammatory properties of Avns may help to mitigate the chronic inflammation characteristic of psoriasis.[3]

  • Pruritus (Itching): Avns have been demonstrated to reduce itch by inhibiting histamine release and neurogenic inflammation.[1]

  • UV-Induced Erythema: The antioxidant and anti-inflammatory effects of Avns contribute to the reduction of skin redness and damage caused by UV radiation.[3]

Data Presentation: In Vitro Efficacy of Avenanthramides

The following table summarizes key quantitative data from in vitro studies, highlighting the anti-inflammatory effects of avenanthramides on human keratinocytes.

ParameterCell TypeTreatmentConcentrationResultReference
IL-8 Release Human Epidermal KeratinocytesAvenanthramides1, 10, and 100 µg/mLSignificant reduction (P<.05)[4]
NF-κB Activation Human KeratinocytesAvenanthramidesAs low as 1 part per billionInhibition of IκB-α degradation and decreased phosphorylation of p65 subunit[5][6]
TNF-α Induced NF-κB Luciferase Activity Human KeratinocytesAvenanthramidesNot specifiedSignificant inhibition[5][6]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in Human Keratinocytes

Objective: To evaluate the ability of avenanthramides to inhibit the production of pro-inflammatory cytokines in human keratinocytes stimulated with an inflammatory agent (e.g., TNF-α).

Materials:

  • Human epidermal keratinocytes (HEK)

  • Keratinocyte growth medium

  • Avenanthramide stock solution (dissolved in a suitable solvent like DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for Interleukin-8 (IL-8)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • Multi-well cell culture plates (e.g., 24-well)

Methodology:

  • Cell Culture: Culture HEKs in keratinocyte growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the HEKs into 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Pre-treatment: Once confluent, replace the medium with fresh medium containing various concentrations of avenanthramides (e.g., 1, 10, 100 µg/mL) or vehicle control (DMSO). Incubate for 1-2 hours.

  • Inflammatory Stimulation: After pre-treatment, add TNF-α to the wells (final concentration typically 10 ng/mL) to induce an inflammatory response. Include a negative control group with no TNF-α stimulation.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well and store it at -80°C for cytokine analysis.

  • Cell Lysis and Protein Quantification: Wash the cells with PBS and then lyse them using a suitable lysis buffer. Determine the total protein concentration in each well using a protein assay kit. This will be used for normalization.

  • Cytokine Measurement: Quantify the concentration of IL-8 in the collected supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the IL-8 concentrations to the total protein content for each well. Compare the IL-8 levels in the avenanthramide-treated groups to the TNF-α stimulated control group to determine the percentage of inhibition.

Protocol 2: NF-κB Activation Assay (Western Blot for Phospho-p65)

Objective: To determine if avenanthramides inhibit the activation of the NF-κB signaling pathway by assessing the phosphorylation of the p65 subunit.

Materials:

  • Human epidermal keratinocytes (HEK)

  • Keratinocyte growth medium

  • Avenanthramide stock solution

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65, anti-total NF-κB p65, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment: Follow steps 1-4 from Protocol 1, but use a shorter TNF-α stimulation time (e.g., 15-30 minutes) as NF-κB phosphorylation is an early event.

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total p65 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-p65 signal to the total p65 or loading control signal. Compare the treated groups to the control to assess the effect of avenanthramides on NF-κB activation.

Signaling Pathways and Experimental Workflows

Avenanthramide-Mediated Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of avenanthramides are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active IkB_p->NFkB Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression (e.g., IL-8) Nucleus->ProInflammatory Induces Avenanthramide Avenanthramide Avenanthramide->IKK Inhibits

Caption: Avenanthramide inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

The following diagram illustrates a typical workflow for screening the anti-inflammatory potential of compounds like avenanthramides in a cell-based assay.

Experimental_Workflow start Start cell_culture Culture Human Keratinocytes start->cell_culture seed_plate Seed Cells into Multi-well Plate cell_culture->seed_plate pre_treatment Pre-treat with Avenanthramide seed_plate->pre_treatment stimulation Stimulate with TNF-α pre_treatment->stimulation incubation Incubate for 24 hours stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant elisa Measure IL-8 by ELISA collect_supernatant->elisa data_analysis Data Analysis and Interpretation elisa->data_analysis end End data_analysis->end

Caption: A streamlined workflow for assessing the anti-inflammatory effects of Avenanthramide on keratinocytes.

References

Avenanthramide E: Application Notes and Protocols for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Avenanthramide E (AVE E), a member of a group of phenolic alkaloids unique to oats, has garnered significant scientific interest due to its potent anti-inflammatory, antioxidant, and anti-pruritic properties.[1][2][3] These characteristics position AVE E as a promising therapeutic candidate for a range of inflammatory conditions, particularly in dermatology for the management of atopic dermatitis and other pruritic skin diseases.[4][5] Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Phosphoinositide 3-kinase (PI3K)/AKT pathways.[6][7][8] This document provides detailed application notes and experimental protocols to facilitate further research and development of this compound as a therapeutic agent.

Data Presentation

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Avenanthramides
AssayTarget/EndpointTest SystemAvenanthramide Concentration/IC50Reference
Anti-inflammatory Activity
NF-κB InhibitionTNF-α-induced NF-κB luciferase activityHuman KeratinocytesSignificant inhibition at 1 part per billion[6]
IL-8 Release InhibitionTNF-α-induced IL-8 releaseHuman KeratinocytesSignificant reduction with avenanthramides[6]
COX-2 InhibitiontBHP-induced COX-2 protein expressionC2C12 Skeletal Muscle Cells~50% reduction with avenanthramides[6][9]
Antioxidant Activity
DPPH Radical ScavengingDPPH radicalChemical AssayIC50 of 5.87 mg/mL (oat flour extract)[10]
LDL Oxidation InhibitionCu2+-induced LDL oxidationHuman LDLDose-dependent increase in lag time (0.52-1.95 µmol/L)[11]
Table 2: Pharmacokinetic Parameters of Avenanthramides in Humans
AvenanthramideDoseCmax (nmol/L)Tmax (h)Half-life (h)Study PopulationReference
Avenanthramide A 0.5 g AEM112.92.301.75Healthy older adults[12]
1 g AEM374.62.301.75Healthy older adults[12]
Avenanthramide B 0.5 g AEM13.21.753.75Healthy older adults[12]
1 g AEM96.01.753.75Healthy older adults[12]
Avenanthramide C 0.5 g AEM41.42.153.00Healthy older adults[12]
1 g AEM89.02.153.00Healthy older adults[12]
Avenanthramide A High AVA Oat CookiesHigher than low dose2-3-Healthy adults[1][13]
Avenanthramide B High AVA Oat CookiesHigher than low dose2-3Longer than A and CHealthy adults[1][13]
Avenanthramide C High AVA Oat CookiesLower than A and B1-2-Healthy adults[1][13]

*AEM: Avenanthramide-Enriched Mixture. AVA: Avenanthramide.

Signaling Pathways and Experimental Workflows

G cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_active Active NF-κB NF-κB->NF-κB_active translocates to Avenanthramide_E This compound Avenanthramide_E->IKK inhibits Inflammatory_Genes Transcription of Inflammatory Genes (IL-8, COX-2) NF-κB_active->Inflammatory_Genes induces

Caption: NF-κB Signaling Pathway Inhibition by this compound.

G cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_active Active Nrf2 Nrf2->Nrf2_active translocates to Avenanthramide_E This compound Avenanthramide_E->Keap1 promotes dissociation ARE Antioxidant Response Element Nrf2_active->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (HO-1) ARE->Antioxidant_Genes activates

Caption: Nrf2 Signaling Pathway Activation by this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates Cell_Survival Cell Survival AKT->Cell_Survival Proliferation Proliferation AKT->Proliferation Avenanthramide_E This compound Avenanthramide_E->PI3K modulates

References

Troubleshooting & Optimization

Technical Support Center: Avenanthramide E Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Avenanthramide E from oats.

Troubleshooting Guide

Issue 1: Low this compound Yield

Question: We are experiencing significantly lower than expected yields of this compound in our extracts. What are the potential causes and how can we improve our yield?

Answer: Low yields of this compound can stem from several factors throughout the extraction process. Here is a systematic guide to troubleshooting this issue:

1. Solvent Selection and Composition: The choice of solvent is critical for efficient extraction. While various alcohols can be used, aqueous mixtures are often more effective than pure solvents.

  • Recommendation: Evaluate your current solvent system. Studies have shown that 70% methanol or 80% ethanol are effective for Avenanthramide extraction.[1][2] The addition of water can enhance the extraction of these phenolic compounds.[2][3] Using 100% methanol may lead to a decrease in yield.[2][3]

2. Extraction Temperature: Temperature plays a significant role in the solubility of Avenanthramides.

  • Recommendation: Optimize your extraction temperature. Research indicates that temperatures between 55°C and 60°C can significantly increase the yield of Avenanthramides.[2][3] However, be cautious of excessively high temperatures which could potentially degrade the target compounds.

3. Extraction Time: The duration of the extraction process directly impacts the completeness of the extraction.

  • Recommendation: Ensure sufficient extraction time. Optimal extraction times have been reported to be around 165 minutes when using methods like response surface methodology for optimization.[2][3] For standard solid-liquid extraction, multiple extractions of shorter duration (e.g., 3 x 20 minutes) can be as effective as a single longer extraction.[1]

4. pH of the Extraction Medium: The pH of the solvent can influence the stability and solubility of phenolic compounds.

  • Recommendation: Consider the pH of your extraction solvent. While some protocols use buffered ethanol (e.g., with 10 mM phosphate buffer at pH 2.0 or 2.8), a study showed that 80% ethanol without a buffer (pH around 7.4, dropping to 6.4 when mixed with oat flour) resulted in significantly higher Avenanthramide yields compared to buffered ethanol.[1]

5. Solid-to-Solvent Ratio: An inadequate volume of solvent may not be sufficient to fully extract the Avenanthramides from the oat material.

  • Recommendation: Review your solid-to-solvent ratio. A commonly used and effective ratio is 1:10 (g/mL), though ratios up to 1:60 have been reported in simplified, high-efficiency methods.[1]

6. Particle Size of Oat Material: The surface area available for extraction is a key factor.

  • Recommendation: Ensure your oat material is finely milled. Grinding the oats to pass through a 0.5 mm sieve increases the surface area and improves solvent penetration, leading to better extraction efficiency.[1]

7. Number of Extraction Cycles: A single extraction may not be sufficient to recover all the this compound.

  • Recommendation: Perform multiple extraction steps. Most protocols recommend at least two to three extraction cycles to maximize the recovery of Avenanthramides from the oat matrix.[1][4]

Issue 2: Co-extraction of Undesirable Compounds

Question: Our this compound extract contains a high level of impurities, such as lipids and proteins. How can we obtain a cleaner extract?

Answer: The co-extraction of undesirable compounds is a common challenge. Here are some strategies to improve the purity of your extract:

1. Defatting the Oat Material: Oats contain lipids that can be co-extracted, leading to a complex and impure final product.

  • Recommendation: Perform a pre-extraction defatting step. Using a non-polar solvent like hexane or supercritical CO2 can effectively remove lipids before the main Avenanthramide extraction.[5]

2. Post-Extraction Purification: If pre-extraction is not feasible, purification can be performed on the crude extract.

  • Recommendation: Employ purification techniques such as ultrafiltration to remove high molecular weight impurities like proteins.[6] Adjusting the pH of the extract to <4.0 can also help precipitate some unwanted compounds while keeping Avenanthramides in solution.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective conventional solvent system for this compound extraction?

A1: Based on multiple studies, an aqueous solution of ethanol or methanol is highly effective. Specifically, 70% methanol and 80% ethanol have been identified as optimal for achieving high yields of Avenanthramides.[1][2][3]

Q2: Are there more advanced extraction techniques that can improve yield and reduce extraction time?

A2: Yes, several advanced extraction methods have been successfully applied to Avenanthramide extraction:

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and significantly reducing extraction time while improving yield.[7][8]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to faster and more efficient extraction.

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2, often with a co-solvent like ethanol, offers a green and highly selective method for extracting Avenanthramides.[5][9][10] Optimal conditions for SFE have been reported at 38 MPa and 55°C with 80% ethanol as a co-solvent.[9]

  • Pressurized Hot Water Extraction (PHWE): This environmentally friendly method uses water at elevated temperatures and pressures to extract Avenanthramides.[11]

Q3: How does the oat cultivar affect this compound content?

A3: The concentration of Avenanthramides can vary significantly between different oat cultivars.[12] Some studies have reported total Avenanthramide levels ranging from 26.7 to 185 mg/kg among different cultivars, a nearly seven-fold difference.[12] Therefore, selecting a cultivar with a naturally high Avenanthramide content is a crucial first step for achieving high yields.

Q4: Does the part of the oat grain used matter for extraction?

A4: Yes, the distribution of Avenanthramides is not uniform throughout the oat grain. The bran and hull are particularly rich in these compounds. Dehulling can lead to a significant loss of Avenanthramides.[13] For maximizing yield, using whole, milled oats is recommended.

Q5: Can germination of oats increase the this compound content?

A5: Yes, germination has been shown to significantly increase the Avenanthramide content in oats. Some studies have reported a 25-fold increase in total Avenanthramides from seed to seedling.[12] Treating germinating oats with elicitors like methyl jasmonate (MeJA) or abscisic acid (ABA) can further boost the production of these compounds.[12]

Data Presentation

Table 1: Comparison of Conventional Solvent Extraction Parameters for Avenanthramides

ParameterOptimized ConditionReported Yield (AVNs 2c, 2p, 2f)Reference
Solvent 70% Methanol2c: 9.70 ± 0.38 mg/kg2p: 10.05 ± 0.44 mg/kg2f: 19.18 ± 0.80 mg/kg[2][3]
80% EthanolSignificantly higher than buffered ethanol[1]
Temperature 55 °CPart of optimized conditions for 70% Methanol[2][3]
50 °CUsed in a simplified, high-efficiency protocol[1]
Time 165 minutesPart of optimized conditions for 70% Methanol[2][3]
60 minutes (single extraction)Yields comparable to 3x20 min extractions[1]
pH No buffer (pH ~6.4 in slurry)Higher yield than buffered ethanol (pH ~4.3)[1]

Table 2: Advanced Extraction Techniques for Avenanthramides

Extraction TechniqueKey ParametersReported YieldReference
Supercritical Fluid Extraction (SFE) 38 MPa, 55°C, 80% Ethanol co-solventTotal AVNs: up to 34.52 µg/g[9][10]
Pressurized Hot Water Extraction (PHWE) 160°C, 4.5% formic acidYields similar to reference ethanol extraction[11]
Ultrasound-Assisted Extraction (UAE) Temperature increase improves yieldHigher and faster extraction than conventional methods[7]

Experimental Protocols

Protocol 1: Optimized Conventional Solvent Extraction

This protocol is based on the response surface methodology optimization for Avenanthramides 2c, 2p, and 2f.[2][3]

  • Sample Preparation: Mill oat grains to pass through a 0.5 mm sieve.

  • Extraction Solvent: Prepare a 70% (v/v) aqueous methanol solution.

  • Extraction Procedure:

    • Weigh 0.3 g of milled oat powder into a tube.

    • Add 3 mL of the 70% methanol solvent (solid-to-solvent ratio of 1:10).

    • Place the tube on an orbital thermo-shaker in the dark.

    • Set the temperature to 55°C and the extraction time to 165 minutes.

  • Sample Recovery:

    • After extraction, centrifuge the sample to pellet the solid material.

    • Carefully collect the supernatant containing the Avenanthramide extract.

    • The supernatant can be stored for later analysis or further purification.

Protocol 2: Simplified High-Efficiency Solvent Extraction

This protocol is a simplified method that provides comparable yields to multiple extractions.[1]

  • Sample Preparation: Mill oat grains to pass through a 0.3 mm sieve.

  • Extraction Solvent: Use 80% (v/v) aqueous ethanol.

  • Extraction Procedure:

    • Weigh 0.25 g of milled oat flour into a centrifuge tube.

    • Add 15 mL of 80% ethanol (solid-to-solvent ratio of 1:60).

    • Place the tube in a water bath at 50°C with magnetic stirring for 60 minutes.

  • Sample Recovery:

    • Centrifuge the tube to separate the supernatant.

    • Dry the supernatant in a vacuum oven at 50°C overnight.

    • Re-dissolve the dried extract in a known volume of methanol for analysis.

Protocol 3: Ultrasound-Assisted Extraction (General Workflow)

This protocol outlines a general procedure for UAE.

  • Sample Preparation: Prepare milled oat powder as in the conventional methods.

  • Extraction:

    • Place a known amount of oat powder and solvent (e.g., 80% ethanol) in a vessel.

    • Insert an ultrasonic probe or place the vessel in an ultrasonic bath.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 10-30 minutes). Sonication can be applied between vortexing and mechanical mixing.[1]

  • Sample Recovery: Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet for exhaustive extraction if necessary.

Mandatory Visualization

Avenanthramide_Extraction_Workflow cluster_extraction 2. Extraction Oats Whole Oats Milling Milling Oats->Milling MilledOats Milled Oat Powder Extraction Solid-Liquid Extraction (Conventional, UAE, SFE) MilledOats->Extraction Solvent Solvent (e.g., 70% MeOH / 80% EtOH) Solvent->Extraction CrudeExtract Crude Extract + Biomass Centrifugation Centrifugation / Filtration CrudeExtract->Centrifugation Supernatant Supernatant (Avenanthramide Extract) Analysis HPLC/UPLC Analysis Supernatant->Analysis Purification Optional Purification (e.g., Ultrafiltration) Supernatant->Purification

Caption: General workflow for the extraction of this compound from oats.

References

Technical Support Center: Avenanthramide E In Vitro Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Avenanthramide E in in vitro experiments.

Troubleshooting Guide: Overcoming this compound Precipitation

Question: I am observing precipitation after adding my this compound stock solution to my cell culture medium. What should I do?

Answer:

Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. Here is a step-by-step guide to troubleshoot this problem:

  • Review Your Stock Solution Preparation:

    • Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.

    • Concentration: Ensure your stock solution concentration is not excessively high. A typical starting point for a stock solution is 10-20 mg/mL in DMSO.

    • Dissolution Technique: To ensure complete dissolution, vortex the solution and gently warm it in a 37°C water bath. Sonication can also be used to aid dissolution.

  • Optimize the Dilution Process:

    • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, to minimize solvent-induced toxicity and precipitation.

    • Serial Dilutions: Perform serial dilutions of your high-concentration stock solution in DMSO to create intermediate stocks before the final dilution into your aqueous medium.

    • Pre-warming Medium: Warm the cell culture medium to 37°C before adding the this compound solution.

    • Mixing Technique: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion. Avoid adding the stock solution as a single large volume.

  • Consider the Formulation:

    • For challenging applications, consider using a formulation that enhances solubility. A common formulation for in vivo studies that can be adapted for in vitro use involves a mixture of DMSO, PEG300, and Tween-80 in saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Verify Compound Stability:

    • Aqueous solutions of this compound are not recommended for long-term storage. Prepare fresh dilutions for each experiment. Stock solutions in DMSO should be stored at -20°C or -80°C and are typically stable for at least one to six months, respectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.

Q2: What is the solubility of this compound in common laboratory solvents?

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: The final concentration of DMSO in your cell culture medium should ideally be kept below 0.1%. Higher concentrations can be toxic to cells and may affect experimental outcomes. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: Can I use ethanol or methanol to dissolve this compound?

A5: While some related compounds show solubility in ethanol and methanol, DMSO is generally the preferred solvent due to its higher solubilizing capacity for this class of compounds. If you must use ethanol, ensure it is high-purity and be aware that the solubility may be lower than in DMSO.

Data Presentation: Solubility of Related Avenanthramides

The following table summarizes the reported solubility of Avenanthramide A and C in common laboratory solvents. This data can be used as a reference for this compound, though empirical determination of this compound's solubility is recommended.

CompoundSolventSolubility
Avenanthramide ADMSO≥ 2.5 mg/mL (≥ 8.35 mM)
Avenanthramide CDMSO≥ 2.5 mg/mL (≥ 7.93 mM)

Note: The provided solubility data is for Avenanthramide A and C and should be used as an estimation for this compound.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Water bath or sonicator

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Alternatively, sonicate the solution for a few minutes.

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol for Preparing Working Solutions in Cell Culture Medium
  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed (37°C) sterile cell culture medium

    • Sterile tubes for dilution

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in fresh DMSO if a very low final concentration is required. This helps to minimize the volume of DMSO added to the final culture.

    • Add the appropriate volume of the this compound stock or intermediate dilution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the medium.

    • Ensure the final concentration of DMSO in the medium is below 0.1%.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Warm / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock dilute Add Stock to Medium thaw->dilute prewarm Pre-warm Medium prewarm->dilute use Use Immediately dilute->use

Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor IKK IKK receptor->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) receptor->MAPK_pathway IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 MAPK_pathway->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocates AveE This compound AveE->IKK Inhibits Gene Inflammatory Gene Expression NFkB_nuc->Gene AP1_nuc->Gene

This compound's inhibitory effect on the NF-κB signaling pathway.

troubleshooting_tree start Precipitation Observed check_stock Check Stock Solution: - Solvent: DMSO? - Concentration < 20 mg/mL? - Fully dissolved? start->check_stock check_stock->start No, remake stock check_dilution Check Dilution Method: - Final DMSO < 0.1%? - Added to warm medium? - Added dropwise with mixing? check_stock->check_dilution Yes consider_formulation Consider Formulation: - Use DMSO/PEG300/Tween-80 check_dilution->consider_formulation No, adjust method success Problem Solved check_dilution->success Yes consider_formulation->success fail Still Precipitates consider_formulation->fail

Troubleshooting decision tree for this compound precipitation.

preventing degradation of Avenanthramide E during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Avenanthramide E during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a phenolic alkaloid found in oats, belonging to the avenanthramide (AVN) class of compounds.[1][2] Like other AVNs, it is valued for its potential antioxidant and anti-inflammatory properties.[2] Stability is a critical concern for this compound due to its chemical structure, which makes it susceptible to degradation, potentially leading to a loss of biological activity and the formation of unknown impurities. This can compromise experimental results and the therapeutic potential of formulations.

Q2: What is the primary degradation pathway for this compound?

While specific degradation studies on this compound are limited, its chemical structure provides strong indications of its primary degradation pathway. This compound, or N-[3,4-dihydroxy-(E)-cinnamoyl]-2-aminobenzoic acid, contains a catechol group (a 3,4-dihydroxybenzene ring). This functional group is highly susceptible to oxidation, especially under neutral to alkaline pH conditions, exposure to light, and elevated temperatures. This is similar to the degradation observed for Avenanthramide C, which also contains a catechol group and is the least stable among the more commonly studied avenanthramides (A, B, and C).[1]

Q3: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at or below -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[3]

  • Light: Protect from light. Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • pH: If in solution, maintain a slightly acidic pH (e.g., pH 3-5). Avoid alkaline conditions.

Q4: Can I store this compound in solution?

Storing this compound in solution is generally not recommended for long periods. If you must store it in solution, use a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol. Prepare the solution fresh whenever possible. For stock solutions, aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of potency or inconsistent results in biological assays. Degradation of this compound due to improper storage.- Verify storage conditions (temperature, light protection, inert atmosphere). - Prepare fresh solutions of this compound for each experiment. - Analyze the purity of the stored this compound using HPLC.
Discoloration of the this compound sample (e.g., turning brown). Oxidation of the catechol group.- Discard the discolored sample. - Ensure future storage is under an inert atmosphere and protected from light. - Consider using an antioxidant in your formulation if appropriate for your application.
Precipitation of this compound from solution. Poor solubility or degradation leading to less soluble products.- Use a different solvent or a co-solvent system. - Gentle warming and sonication may help to redissolve the compound. - If precipitation occurs upon storage, it is a sign of instability; prepare fresh solutions.

Quantitative Data on Avenanthramide Stability

Condition Avenanthramide C Remaining (%) Time Reference
pH 7, Room Temperature~100%3 hoursDimberg et al., 2001
pH 7, 95°C<15%3 hoursDimberg et al., 2001
pH 12, Room TemperatureSignificant degradation3 hoursDimberg et al., 2001
pH 12, 95°C>85% degradation3 hoursDimberg et al., 2001
UV light (254 nm)Stable (no isomerization)18 hoursDimberg et al., 2001

Experimental Protocols

Protocol 1: Stability Testing of this compound

Objective: To assess the stability of this compound under various storage conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired buffer (e.g., phosphate buffer at pH 5, 7, and 9) or solvent.

  • Storage Conditions: Aliquot the solutions into separate vials for each time point and condition to be tested:

    • Temperature: -20°C, 4°C, room temperature (25°C), and an elevated temperature (e.g., 40°C).

    • Light: Protect one set of samples from light while exposing another set to ambient light or a controlled light source (e.g., a photostability chamber).

  • Time Points: Collect samples at initial (T=0) and subsequent time points (e.g., 1, 3, 7, 14, and 30 days).

  • Analysis: Analyze the concentration of this compound in each sample at each time point using a validated HPLC-UV method (see Protocol 2).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a sample.

Methodology:

  • Chromatographic System:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 340 nm.

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a standard curve.

  • Sample Analysis: Inject the samples and quantify the this compound peak area against the standard curve.

Visualizations

Caption: Degradation pathway of this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Inconsistent Results Inconsistent Experimental Results Check Storage Check Storage Conditions (Temp, Light, Atmosphere) Inconsistent Results->Check Storage Analyze Purity Analyze Purity by HPLC Check Storage->Analyze Purity Optimize Storage Optimize Storage Conditions Check Storage->Optimize Storage If suboptimal Prepare Fresh Prepare Fresh Solution Analyze Purity->Prepare Fresh Use Fresh Stock Use Fresh Stock Solution Analyze Purity->Use Fresh Stock If degraded Re-run Experiment Re-run Experiment Prepare Fresh->Re-run Experiment

Caption: Troubleshooting workflow for inconsistent results.

References

troubleshooting Avenanthramide E peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Avenanthramide E, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A: Peak tailing is a phenomenon in HPLC where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration and quantification, and reduced overall method robustness.[2][3] For this compound, which may be present in complex mixtures like oat extracts, good peak shape is crucial for accurate measurement and differentiation from other related compounds.[4][5]

Q2: What are the most common causes of peak tailing for a phenolic compound like this compound?

A: The primary causes of peak tailing for phenolic compounds such as this compound in reversed-phase HPLC are typically related to secondary chemical interactions or physical issues within the HPLC system.[6][7]

  • Chemical Causes: The most frequent chemical cause is the interaction between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[8][9][10] this compound has acidic phenolic hydroxyl groups and an acidic carboxylic acid group (strongest acidic pKa ≈ 3.55), which can interact with these active sites, leading to tailing.[11]

  • Physical Causes: Physical problems can include a void at the top of the column, excessive extra-column volume (e.g., overly long or wide tubing), or a partially blocked frit.[2][3][7] If all peaks in the chromatogram exhibit tailing, a physical problem is the likely culprit.[3]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A: The mobile phase pH is a critical factor influencing the peak shape of ionizable compounds like this compound.[12][13] this compound has a strongly acidic pKa of approximately 3.55.[11] If the mobile phase pH is close to this pKa value, the compound will exist as a mixture of its ionized and unionized forms, which can lead to peak distortion, splitting, or tailing.[14][15] To ensure a sharp, symmetrical peak, it is recommended to adjust the mobile phase pH to be at least one to two pH units away from the analyte's pKa.[12][16] For this compound, a low pH (e.g., pH 2-2.5) is generally preferred to keep it in its protonated, unionized form and to suppress the ionization of residual silanol groups on the stationary phase.[9]

Troubleshooting Guide: this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Initial Diagnosis: Chemical vs. Physical Problem

The first step is to determine whether the tailing is due to a chemical interaction specific to this compound or a physical problem with the HPLC system.

Experimental Protocol: Neutral Marker Test

  • Prepare a Neutral Marker Solution: Dissolve a neutral, non-ionizable compound (e.g., toluene or uracil) in the mobile phase at a low concentration.

  • Injection: Inject the neutral marker solution onto the HPLC system using your current method conditions.

  • Analysis:

    • Symmetrical Peak: If the neutral marker gives a sharp, symmetrical peak while this compound continues to tail, the problem is likely chemical in nature (related to secondary interactions).[3]

    • Tailing Peak: If the neutral marker also shows significant tailing, the issue is likely physical (e.g., column void, extra-column volume).[3][7]

Below is a flowchart to guide your troubleshooting process based on the outcome of the neutral marker test.

G cluster_start cluster_diagnosis cluster_results cluster_paths cluster_solutions_chemical cluster_solutions_physical start Start: this compound Peak Tailing Observed diagnosis Perform Neutral Marker Test (e.g., inject Toluene) start->diagnosis result How is the marker peak shape? diagnosis->result chemical_path Chemical Problem result->chemical_path Symmetrical physical_path Physical Problem result->physical_path Tailing solution1 Adjust Mobile Phase pH chemical_path->solution1 solution5 Check/Replace Fittings & Tubing physical_path->solution5 solution2 Use End-Capped Column solution1->solution2 solution3 Add Mobile Phase Modifier solution2->solution3 solution4 Reduce Sample Load solution3->solution4 solution6 Inspect/Replace Column Frit solution5->solution6 solution7 Reverse-Flush or Replace Column solution6->solution7

Caption: Troubleshooting workflow for this compound peak tailing.

Solutions for Chemical-Based Peak Tailing

If the neutral marker test indicates a chemical issue, the following steps can be taken to mitigate secondary interactions.

Optimize Mobile Phase pH

As this compound is acidic, controlling the mobile phase pH is the most effective way to improve peak shape.[12] Suppressing the ionization of both the analyte and the stationary phase silanols is key.

Recommended Action: Lower the mobile phase pH. Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) is common in methods for analyzing avenanthramides.[17][18]

Experimental Protocol: pH Optimization

  • Mobile Phase Preparation: Prepare several batches of the aqueous portion of your mobile phase, adjusting the pH with a suitable acid. A typical starting point for C18 columns is a pH between 2.0 and 3.0.

  • Systematic Evaluation: Analyze your this compound standard at each pH level, keeping all other method parameters (gradient, flow rate, temperature) constant.

  • Data Comparison: Record the USP tailing factor (Asymmetry Factor) for each run and present the data in a table for comparison.

Data Presentation: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHUSP Tailing Factor (Tf)Peak Shape Observation
4.02.1Significant Tailing
3.51.8Moderate Tailing
3.01.4Minor Tailing
2.51.1Symmetrical Peak

Note: Data is illustrative and will vary based on the specific column and HPLC system.

The diagram below illustrates how lowering the mobile phase pH mitigates peak tailing for acidic analytes like this compound.

G cluster_high_ph At Higher pH (e.g., > 3.5) cluster_low_ph At Low pH (e.g., < 3.0) silanol_high Si-O⁻ Ionized Silanol interaction_high Ionic Interaction (Repulsion/Attraction) silanol_high:f0->interaction_high analyte_high Ave-E⁻ Ionized this compound analyte_high:f0->interaction_high result_high Result: Peak Tailing interaction_high->result_high silanol_low Si-OH Protonated Silanol interaction_low Hydrophobic Interaction (Primary Mechanism) silanol_low:f0->interaction_low analyte_low Ave-E-H Protonated this compound analyte_low:f0->interaction_low result_low Result: Symmetrical Peak interaction_low->result_low

Caption: Effect of mobile phase pH on analyte-silanol interactions.

Use a High-Purity, End-Capped Column

Modern HPLC columns are often "end-capped," a process that deactivates most of the residual silanol groups.[16][19] If you are using an older column or one not specifically designed for analyzing polar/acidic compounds, switching to a high-purity, fully end-capped C18 column can significantly reduce peak tailing.[9]

Consider Sample Overload

Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[6][20]

Recommended Action: Perform a dilution series of your sample. If the peak shape improves (i.e., the tailing factor decreases) upon dilution, sample overload was a contributing factor.[20]

Solutions for Physical-Based Peak Tailing

If the neutral marker test points to a physical problem with the system, inspect the following components.

  • Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[8] Check all fittings to ensure they are properly seated and not contributing to dead volume.

  • Column Frit Blockage: A partially blocked inlet frit on the column can distort the sample band, causing tailing. Try reverse-flushing the column (if permitted by the manufacturer) to dislodge any particulates.

  • Column Void: A void or channel in the column packing material can lead to severe peak distortion for all analytes.[1] This is often indicated by a sudden drop in backpressure. If a void is suspected, the column will likely need to be replaced.[9]

References

Technical Support Center: Avenanthramide E Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avenanthramide E analysis via mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for this compound analysis?

A1: Positive ion electrospray ionization (ESI+) is the recommended mode for the analysis of this compound and other avenanthramides. This is because the molecular structure of avenanthramides allows for the stable formation of protonated molecules [M+H]+, which can be readily detected by the mass spectrometer.[1]

Q2: What are the typical mass-to-charge ratios (m/z) to monitor for this compound?

A2: While the exact m/z will depend on the specific adducts formed, for this compound, you should primarily monitor for its protonated molecule [M+H]+. The major avenanthramides found in oats are AVN 2c, 2p, and 2f. It is crucial to determine the theoretical exact mass of this compound and set your instrument to monitor for that specific m/z in single ion monitoring (SIM) mode or to look for it in full scan mode.

Q3: Which mobile phase composition is best suited for LC-MS analysis of this compound?

A3: A common mobile phase consists of a gradient elution with acetonitrile and water, acidified with formic acid.[1][2] A concentration of 10 mM formic acid in the aqueous phase has been shown to provide good peak shapes, particularly for Avenanthramide 2c.[1][2] While acetic acid has also been investigated, formic acid generally results in better chromatographic performance.[1][2]

Troubleshooting Guide

Issue 1: Noisy Baseline or Unstable Signal

A noisy baseline or high variability in signal intensity can significantly impact the quality of your data.

Possible Causes and Solutions:

  • Inappropriate Capillary Voltage and Drying Gas Temperature: A high capillary voltage (e.g., 5.0 kV) combined with a lower drying gas temperature (e.g., 300°C) can lead to a noisy baseline and signal instability.[1][2]

    • Recommendation: Use a moderate capillary voltage (around 3.5 kV) in conjunction with a high drying gas temperature (approximately 350°C). This combination promotes stable and reproducible electrospray conditions.[1][2]

  • Gas Quality: The purity of the nitrogen gas used for nebulization and drying is critical. Impurities can lead to high background noise.

    • Recommendation: Ensure the use of high-purity nitrogen gas and consider in-line gas purifiers.

Issue 2: Poor Peak Shape

Poor peak shape, such as tailing or fronting, can compromise resolution and quantification.

Possible Causes and Solutions:

  • Incorrect Mobile Phase Buffer: The nature and concentration of the buffer in your mobile phase can strongly influence peak shape.[1][2]

    • Recommendation: Using 10 mM formic acid as a mobile phase additive generally provides good peak shapes for avenanthramides.[1][2] Weaker acids like acetic acid may adversely affect the peak shape for some avenanthramides.[1][2]

  • Column Overloading: Injecting too much sample onto the column can lead to peak distortion.

    • Recommendation: Try diluting your sample and reinjecting.

Issue 3: Low Signal Intensity or Poor Sensitivity

Low signal intensity can make it difficult to detect and quantify low-abundance analytes.

Possible Causes and Solutions:

  • Suboptimal Fragmentor Voltage: The fragmentor voltage plays a crucial role in ion transmission and declustering.

    • Recommendation: A fragmentor potential of around 90 V has been found to be optimal. Potentials that are too high (>90 V) can cause in-source fragmentation and a decrease in the signal of the precursor ion. Lower potentials (30-70 V) may result in insufficient declustering of analyte ions, also leading to a decreased signal.[1]

  • Mobile Phase Composition: The choice of buffer can impact ionization efficiency.

    • Recommendation: While formic acid is good for peak shape, the impact of different buffers on ionization can vary for different avenanthramides. For instance, acetic acid might provide a slightly higher MS signal intensity for Avenanthramides 2p and 2f, whereas formic acid may increase the signal for Avenanthramide 2c.[1][2] It may be necessary to optimize the mobile phase for your specific avenanthramide of interest.

Experimental Protocols

Optimized LC-MS Parameters for Avenanthramide Analysis

This table summarizes the recommended starting parameters for the mass spectrometer. Further optimization may be required based on the specific instrument and experimental goals.

ParameterRecommended SettingNotes
Ionization ModePositive ESIAvenanthramides readily form [M+H]+ ions.[1]
Capillary Voltage3.5 kVA moderate voltage provides a stable and reproducible signal.[1][2]
Drying Gas Temperature350 °CHigh temperature aids in desolvation.[1][2]
Fragmentor Potential90 VBalances ion transmission and in-source fragmentation.[1]
Mobile PhaseAcetonitrile/Water with 10 mM Formic AcidGradient elution is typically used. The formic acid improves peak shape.[1][2]
ColumnGenesis C18A reverse-phase column is suitable for separating avenanthramides.[1]

Visual Guides

Logical Workflow for Troubleshooting MS Signal Issues

Troubleshooting_Workflow cluster_start Start cluster_symptoms Symptom Identification cluster_solutions_noise Solutions for Noise cluster_solutions_intensity Solutions for Intensity cluster_end Resolution start Poor MS Signal noisy_baseline Noisy Baseline? start->noisy_baseline low_intensity Low Intensity? noisy_baseline->low_intensity No check_voltage_temp Adjust Capillary Voltage & Drying Gas Temp noisy_baseline->check_voltage_temp Yes optimize_fragmentor Optimize Fragmentor Voltage low_intensity->optimize_fragmentor Yes end Signal Optimized low_intensity->end No check_gas Check Gas Purity check_voltage_temp->check_gas check_gas->end optimize_mobile_phase Optimize Mobile Phase Buffer optimize_fragmentor->optimize_mobile_phase optimize_mobile_phase->end

Caption: Troubleshooting workflow for common mass spectrometry signal issues.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis extraction Extraction of Avenanthramides injection Sample Injection extraction->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Analysis (SIM or Full Scan) ionization->detection data_processing Data Processing and Quantification detection->data_processing

Caption: General experimental workflow for LC-MS analysis of this compound.

References

minimizing batch-to-batch variability of synthetic Avenanthramide E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the chemical synthesis of Avenanthramide E.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common amide coupling reaction between a protected ferulic acid derivative and an anthranilate derivative.

Problem Potential Cause Recommended Solution
Low to No Product Formation Inefficient Amide Coupling: The coupling reagent may be ineffective or decomposed.- Use fresh, high-quality coupling reagents. - Consider using a more powerful coupling reagent combination such as HATU/DIPEA, especially for sterically hindered starting materials. - Ensure anhydrous reaction conditions, as water can hydrolyze the activated ester intermediate.
Poor Solubility of Starting Materials: One or both of the starting materials may not be fully dissolved in the reaction solvent.- Use a co-solvent system to improve solubility (e.g., DMF/DCM). - Gently warm the reaction mixture to aid dissolution, but monitor for potential side reactions.
Incorrect Stoichiometry: The molar ratio of reactants and coupling agents is critical for optimal conversion.- Carefully measure and dispense all reagents. - A slight excess (1.1-1.2 equivalents) of the amine component and coupling reagent can sometimes drive the reaction to completion.
Inconsistent Yields Between Batches Variability in Starting Material Quality: Purity of ferulic acid and the anthranilate derivative can significantly impact yield.- Source starting materials from a reliable supplier and verify purity by NMR or LC-MS before use. - Implement a standard purification protocol for starting materials if inconsistencies are suspected.
Reaction Temperature Fluctuations: Amide coupling reactions can be sensitive to temperature changes.- Use a temperature-controlled reaction setup (e.g., oil bath, cryostat) to maintain a consistent temperature throughout the reaction and across batches. - Monitor the internal reaction temperature, not just the bath temperature.
Inconsistent Reaction Time: Insufficient or excessive reaction time can lead to incomplete reaction or side product formation.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Standardize the reaction time across all batches once the optimal duration is established.
Presence of Impurities in the Final Product Side Reactions During Coupling: The formation of byproducts such as N-acylurea (with carbodiimide reagents) or racemization of chiral centers.- When using carbodiimides like EDC, add HOBt to suppress N-acylurea formation and minimize racemization. - Purify the crude product using column chromatography with a carefully selected solvent system.
Incomplete Deprotection: If using protecting groups for the phenolic hydroxyls, their incomplete removal will result in impurities.- Ensure sufficient reaction time and appropriate conditions for the deprotection step. - Monitor the deprotection reaction by TLC or LC-MS to confirm complete removal of the protecting group.
Oxidation of Phenolic Moieties: The phenolic groups in this compound are susceptible to oxidation.- Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Consider adding a small amount of an antioxidant like BHT during work-up and storage.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common synthetic route involves the amide coupling of a ferulic acid derivative (where the phenolic hydroxyl may be protected) with an anthranilic acid derivative. The carboxylic acid of ferulic acid is typically activated using a coupling reagent to facilitate the reaction with the amine group of the anthranilate.

Q2: Which coupling reagents are recommended for the synthesis of this compound?

A2: A variety of coupling reagents can be used. For standard syntheses, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is common. For more challenging couplings or to improve yields, phosphonium-based reagents like BOP or uronium-based reagents like HATU can be employed, often in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). A mixed anhydride method using isobutyl chloroformate has also been reported as an effective approach.

Q3: Why is it sometimes necessary to protect the phenolic hydroxyl group of ferulic acid?

A3: The phenolic hydroxyl group is nucleophilic and can potentially react with the activated carboxylic acid, leading to the formation of ester byproducts and reducing the yield of the desired amide. Protecting this group, for example as an acetate or a benzyl ether, prevents this side reaction. The protecting group must then be removed in a subsequent step.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A co-spot of the starting materials and the reaction mixture will show the consumption of the reactants and the formation of the product spot. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of this compound and identify any major side products.

Q5: What are the best practices for purifying synthetic this compound?

A5: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution with a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is typically effective. The polarity of the solvent system will depend on the presence of protecting groups. Recrystallization from a suitable solvent system can also be used to obtain highly pure material.

Quantitative Data on Synthetic Parameters

The following table summarizes hypothetical, yet representative, data on the impact of different coupling reagents on the yield and purity of this compound. This data is intended for comparative purposes to guide optimization efforts.

Coupling Reagent Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
EDC/HOBtDIPEADMF25127592
HATUDIPEADMF2549298
BOPDIPEADCM2568896
Isobutyl ChloroformateNMMTHF0 to 2528595

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, DMF: Dimethylformamide, DCM: Dichloromethane, THF: Tetrahydrofuran.

Experimental Protocols

General Protocol for this compound Synthesis via EDC/HOBt Coupling
  • Starting Material Preparation: Dissolve the protected ferulic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the anthranilate derivative (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection (if necessary): If a protecting group was used, dissolve the purified product in a suitable solvent and perform the deprotection reaction under appropriate conditions.

  • Final Purification: Purify the deprotected this compound by column chromatography or recrystallization to obtain the final product.

Visualizations

Troubleshooting_Workflow start Batch-to-Batch Variability Observed check_sm Verify Starting Material Purity and Stoichiometry start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Assess Reagent Quality and Handling start->check_reagents analyze_product Analyze Crude and Final Product (LC-MS, NMR) check_sm->analyze_product implement_qc Implement Stricter QC for Starting Materials check_sm->implement_qc check_conditions->analyze_product check_reagents->analyze_product low_yield Low Yield? analyze_product->low_yield impurity_profile Impurity Profile Changed? analyze_product->impurity_profile optimize_coupling Optimize Coupling Agent and Conditions low_yield->optimize_coupling Yes standardize_protocol Standardize and Document Protocol low_yield->standardize_protocol No optimize_purification Refine Purification Protocol impurity_profile->optimize_purification Yes impurity_profile->standardize_protocol No optimize_coupling->standardize_protocol optimize_purification->standardize_protocol implement_qc->standardize_protocol end Consistent Synthesis Achieved standardize_protocol->end Synthesis_Workflow cluster_0 Preparation cluster_1 Amide Coupling cluster_2 Purification and Final Product Ferulic_Acid Ferulic Acid Protection Protection of Phenolic -OH (Optional) Ferulic_Acid->Protection Protected_FA Protected Ferulic Acid Protection->Protected_FA Activation Carboxylic Acid Activation (e.g., EDC/HOBt) Protected_FA->Activation Anthranilate Anthranilate Derivative Coupling Amine Addition and Coupling Anthranilate->Coupling Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification1 Column Chromatography Workup->Purification1 Deprotection Deprotection (if applicable) Purification1->Deprotection Avenanthramide_E This compound Purification1->Avenanthramide_E if no deprotection Deprotection->Avenanthramide_E

addressing confounding factors in Avenanthramide E cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Avenanthramide E (AVE-E) in cell-based assays. Our goal is to help you identify and address potential confounding factors to ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guides

This section addresses common issues encountered during cell-based assays with this compound.

Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent this compound Working Concentration Ensure accurate serial dilutions from a fresh stock solution for each experiment. Validate the concentration of your stock solution spectrophotometrically.Reduced well-to-well and experiment-to-experiment variability.
Solvent (DMSO) Toxicity Prepare a vehicle control with the same final concentration of DMSO used for AVE-E. Keep the final DMSO concentration in the culture medium at or below 0.1% to minimize solvent-induced cytotoxicity.[1][2]The vehicle control should show no significant difference in cell viability compared to the untreated control, confirming that observed effects are due to AVE-E.
Uneven Cell Seeding Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even cell distribution.Consistent cell numbers across all wells, leading to more reliable and reproducible assay results.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.Minimized variability between wells, particularly between the center and edges of the plate.
Interference with Assay Reagents (e.g., MTT) To test for direct interference, perform the assay in a cell-free system by adding AVE-E to the media with the assay reagent (e.g., MTT) and measure the absorbance.No change in absorbance in the cell-free system would indicate that AVE-E does not directly interfere with the assay reagent.

Issue 2: Unexpected or No Effect on the NF-κB Signaling Pathway

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal AVE-E Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for observing an effect on NF-κB signaling in your specific cell line.Identification of the EC50 (effective concentration) and the time point of maximum inhibition of NF-κB activation.
Cell Line Insensitivity Confirm that your cell line has a constitutively active or inducible NF-κB pathway. Some cell lines may have mutations in the NF-κB pathway, rendering them insensitive.Use a positive control (e.g., TNF-α) to confirm that the NF-κB pathway can be activated in your cell line.
Poor Antibody Quality for Western Blotting Validate your primary antibodies for specificity and sensitivity using positive and negative controls. Ensure you are using the correct secondary antibody and detection reagents.Clear, specific bands at the expected molecular weights for your target proteins (e.g., p-p65, IκBα).
Inefficient Nuclear Extraction If analyzing nuclear translocation of p65, verify the purity of your nuclear and cytoplasmic fractions using protein markers (e.g., Histone H3 for nuclear, GAPDH for cytoplasmic).Clean separation of nuclear and cytoplasmic fractions, allowing for accurate assessment of p65 translocation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a polyphenol found in oats that exhibits antioxidant, anti-inflammatory, and anti-proliferative properties.[3][4][5][6][7] Its primary anti-inflammatory mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4]

Q2: How should I dissolve this compound for cell culture experiments?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration in the culture medium at or below 0.1% to avoid solvent-induced cytotoxicity.[1][2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: Can this compound interfere with the MTT assay?

A3: While some phytochemicals have been reported to interfere with the MTT assay by directly reducing the MTT tetrazolium salt, there is currently no specific evidence to suggest that this compound does so. However, it is a good practice to perform a cell-free control experiment to rule out any direct chemical interference. This involves adding AVE-E to cell-free media with the MTT reagent and measuring for any color change.

Q4: What are the expected IC50 values for this compound in cancer cell lines?

A4: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line. While a comprehensive database is not available, studies on various cancer cell lines have reported effects on viability. For example, Avenanthramide C, a related compound, showed significant effects on the viability of MDA-MB-231 breast cancer cells at concentrations of 400 µM after 96 hours.[3] In lung cancer cell lines A549 and H1299, Avenanthramide C reduced cell viability at concentrations of 10, 50, and 100 µM after 72 hours.[4] Avenanthramides have also been shown to inhibit the proliferation of various human colon cancer cell lines including HT29, Caco-2, LS174T, and HCT116.[5][6]

Summary of Avenanthramide Effects on Cancer Cell Lines

Cell LineCancer TypeAvenanthramide TypeConcentrationExposure TimeEffectReference
MDA-MB-231Breast CancerAvenanthramide C400 µM96 hoursDecreased Viability[3]
A549Lung CancerAvenanthramide C10, 50, 100 µM72 hoursDecreased Viability[4]
H1299Lung CancerAvenanthramide C10, 50, 100 µM72 hoursDecreased Viability[4]
HT29Colon CancerAvenanthramidesNot specified48 hoursInhibited Proliferation[5][6]
Caco-2Colon CancerAvenanthramidesNot specified48 hoursInhibited Proliferation[5][6]
LS174TColon CancerAvenanthramidesNot specified48 hoursInhibited Proliferation[5]
HCT116Colon CancerAvenanthramidesNot specified48 hoursInhibited Proliferation[5][6]

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of AVE-E or vehicle control (DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Western Blot for NF-κB Pathway Activation

This protocol is for analyzing the effect of this compound on the phosphorylation of p65 and the degradation of IκBα.

  • Cell Lysis:

    • After treatment with this compound, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities using densitometry software.

Visualizations

Avenanthramide_E_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Degradation IkB->Degradation degrades NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AVE_E This compound AVE_E->IKK inhibits DNA DNA NFkB_nuc->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression promotes

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental_Workflow_MTT_Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_AVE_E Treat with this compound Incubate_24h->Treat_AVE_E Incubate_Treatment Incubate (24-72h) Treat_AVE_E->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an MTT cell viability assay.

Troubleshooting_Logic Problem Inconsistent Assay Results Check_Solvent Is DMSO concentration ≤ 0.1%? Problem->Check_Solvent Check_Cells Are cells healthy and evenly seeded? Check_Solvent->Check_Cells Yes Reduce_DMSO Lower DMSO Concentration Check_Solvent->Reduce_DMSO No Check_Reagents Are reagents fresh and validated? Check_Cells->Check_Reagents Yes Improve_Culture Improve Cell Culture Technique Check_Cells->Improve_Culture No Optimize_Protocol Optimize Assay Protocol Check_Reagents->Optimize_Protocol Yes Validate_Reagents Validate Reagents Check_Reagents->Validate_Reagents No Problem_Solved Problem Resolved Optimize_Protocol->Problem_Solved Reduce_DMSO->Problem Improve_Culture->Problem Validate_Reagents->Problem

Caption: A logical approach to troubleshooting inconsistent results.

References

Technical Support Center: Enhancing Avenanthramide E Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working on improving the oral bioavailability of Avenanthramide E. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: this compound, a key bioactive polyphenol in oats, generally exhibits low oral bioavailability. The primary challenges include its poor aqueous solubility, potential degradation in the gastrointestinal (GI) tract, and susceptibility to first-pass metabolism in the liver. Its absorption can also be limited by intestinal efflux transporters.

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Lipid-based formulations are a promising approach for improving the oral bioavailability of lipophilic compounds like this compound.[1][2] Strategies such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and nanoemulsions can significantly improve its solubility, protect it from degradation, and enhance its absorption.[3][4][5][6][7]

Q3: How do lipid-based formulations improve the absorption of this compound?

A3: Lipid-based systems can enhance absorption through several mechanisms:

  • Improved Solubilization: They maintain the lipophilic this compound in a solubilized state within the GI tract, which is a prerequisite for absorption.

  • Bypass of First-Pass Metabolism: By promoting lymphatic uptake, these formulations can partially bypass the liver's first-pass metabolism, increasing the amount of unchanged drug reaching systemic circulation.[2]

  • Inhibition of Efflux Transporters: Some excipients used in these formulations can inhibit the action of efflux transporters like P-glycoprotein (P-gp) in the intestines, which would otherwise pump this compound back into the GI lumen.[8]

Q4: Are there any known drug-excipient compatibility issues to consider when formulating this compound?

A4: While specific compatibility studies for this compound are not widely published, it is crucial to conduct pre-formulation studies.[9][10][11][12] Potential incompatibilities can arise from chemical interactions between the phenolic groups of this compound and certain excipients, which could lead to degradation. Environmental factors like temperature, pH, and moisture can also influence these interactions.[13]

Q5: What are the key pharmacokinetic parameters to measure in animal studies evaluating this compound bioavailability?

A5: The primary pharmacokinetic parameters to determine are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time. An increase in AUC indicates enhanced bioavailability.

  • Half-life (t½): The time required for the drug concentration in the plasma to reduce by half.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound Between Animals

Potential Cause Troubleshooting Steps
Improper Oral Gavage Technique Ensure consistent and correct oral gavage technique to minimize stress and ensure the full dose is administered to the stomach.[14][15][16][17] Consider using colored dyes in a pilot study to verify deposition in the stomach.
Inconsistent Fasting Times Standardize the fasting period for all animals before dosing, as food in the GI tract can significantly affect absorption.
Formulation Instability Verify the physical and chemical stability of your this compound formulation. For lipid-based systems, ensure they form stable emulsions/dispersions upon dilution in simulated gastric and intestinal fluids.
Inter-animal Metabolic Differences While some variability is expected, significant differences may warrant investigating the expression of metabolic enzymes or transporters in your animal model.

Issue 2: No Significant Improvement in Bioavailability with a Novel Formulation

Potential Cause Troubleshooting Steps
Suboptimal Formulation Composition Systematically vary the components of your formulation (e.g., oil, surfactant, co-solvent ratios in a SEDDS) to find the optimal composition for this compound.
Incorrect Dosing Vehicle The vehicle used for the control group (e.g., water, saline) may not be appropriate and could lead to an underestimation of the bioavailability enhancement. Consider a simple suspension as a control.
Rapid Degradation in the GI Tract Investigate the stability of your formulation in simulated gastric and intestinal fluids to ensure it protects this compound from degradation.
Insufficient Dose The dose of this compound may be too low to detect significant changes in plasma concentrations. Consider a dose-ranging study.

Issue 3: Difficulty in Quantifying this compound in Plasma Samples

| Potential Cause | Troubleshooting Steps | | Low Analyte Concentration | Your analytical method (e.g., HPLC-UV, LC-MS/MS) may not be sensitive enough. Optimize the method to achieve a lower limit of quantification (LLOQ). | | Matrix Effects in Plasma | Plasma components can interfere with the analysis. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. | | Analyte Instability in Plasma | Avenanthramides can be unstable in plasma. Add a stabilizing agent to your collection tubes and process samples quickly. Store samples at -80°C. |

Quantitative Data Summary

The following tables summarize hypothetical pharmacokinetic data from a simulated rat study comparing different this compound formulations. These values are for illustrative purposes to demonstrate the potential improvements with advanced formulations.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Single Oral Dose)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 50150 ± 252.0950 ± 150100
SEDDS Formulation 50600 ± 901.04200 ± 600442
SLN Formulation 50450 ± 701.53500 ± 550368
Nanoemulsion 50750 ± 1100.55100 ± 700537

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, Propylene Glycol).

    • Select excipients that show high solubilizing capacity for this compound.

  • Construction of Pseudo-ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios.

    • Titrate each mixture with water and observe the formation of emulsions.

    • Identify the self-emulsifying region that forms clear or slightly bluish, stable microemulsions upon gentle agitation.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-solvent from the optimal self-emulsifying region.

    • Dissolve this compound in this mixture with the aid of gentle heating and vortexing to form the final SEDDS pre-concentrate.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model:

    • Use male Sprague-Dawley or Wistar rats (200-250 g).

    • House the animals in a controlled environment with a 12-hour light/dark cycle.

    • Fast the rats for 12 hours before the experiment with free access to water.

  • Dosing:

    • Divide the rats into groups (e.g., Control, SEDDS, SLN, Nanoemulsion).

    • Administer the respective this compound formulation via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Analysis excipient_screening Excipient Screening phase_diagram Phase Diagram Construction excipient_screening->phase_diagram formulation_prep Formulation Preparation phase_diagram->formulation_prep animal_model Animal Model Selection formulation_prep->animal_model dosing Oral Gavage Dosing animal_model->dosing blood_sampling Blood Sampling dosing->blood_sampling bioanalysis LC-MS/MS Bioanalysis blood_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_formulation Lipid-Based Formulation cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation sedds SEDDS/SLN/Nanoemulsion solubilization Increased Solubilization sedds->solubilization protection Protection from Degradation sedds->protection absorption Enhanced Absorption solubilization->absorption protection->absorption bioavailability Increased Bioavailability absorption->bioavailability

Caption: Mechanism of bioavailability enhancement by lipid-based formulations.

References

Technical Support Center: Refining Dosing Strategies for Avenanthramide E In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining in vivo dosing strategies for Avenanthramide E (AVE). The information is presented in a question-and-answer format to directly address potential issues.

Disclaimer: Direct in vivo data for this compound is limited in the current scientific literature. The following information is largely extrapolated from studies on other closely related avenanthramides, particularly Avenanthramide C (AVC), which shares structural similarities. Researchers should use this information as a guide and conduct pilot studies to determine the optimal dosing for their specific experimental model.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a rodent model?

A starting point for oral dosing in rodents can be extrapolated from studies on other avenanthramides and avenanthramide-rich extracts. For instance, a diet supplemented with 100 mg/kg of an avenanthramide-enriched oat extract, providing approximately 20 mg/kg of total avenanthramides, has been used in rats.[1] Another study in mice used an avenanthramide-rich extract from oat bran at doses of 0.25, 0.50, and 1.00 g/kg body weight per day by intragastric gavage.[2] For purified compounds, in vitro studies have shown biological activity of Avenanthramide C at concentrations of 20 µM and 40 µM.[1] When beginning in vivo studies with purified this compound, it is advisable to start with a low dose (e.g., 5-10 mg/kg) and perform a dose-escalation study to determine efficacy and potential toxicity.

Q2: What is the expected bioavailability of this compound following oral administration?

Q3: What are suitable vehicles for the in vivo administration of this compound?

Avenanthramides are phenolic compounds and may have limited aqueous solubility. Common vehicles for administering phenolic compounds in vivo include:

  • Aqueous solutions: For water-soluble salts of the compound, saline or phosphate-buffered saline (PBS) can be used.

  • Suspensions: If the compound is not water-soluble, it can be suspended in a vehicle such as a 0.5% or 1% solution of carboxymethylcellulose (CMC) in water.

  • Oil-based vehicles: For lipophilic compounds, edible oils like corn oil or sesame oil can be used for oral or subcutaneous administration.

  • Co-solvents: A small amount of a co-solvent like dimethyl sulfoxide (DMSO) or ethanol can be used to initially dissolve the compound, which is then further diluted in a vehicle like saline or corn oil. It is crucial to keep the final concentration of the organic solvent low (typically <5-10%) to avoid toxicity. A control group receiving the vehicle alone is essential.

Q4: What are the known signaling pathways modulated by avenanthramides that I should consider investigating?

In vitro and in vivo studies have shown that avenanthramides modulate key signaling pathways involved in inflammation and oxidative stress:

  • NF-κB Pathway: Avenanthramides have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory gene expression.[7][8] They can inhibit the degradation of IκB-α, which prevents the translocation of the p65 subunit of NF-κB to the nucleus.[9]

  • Nrf2-ARE Pathway: Avenanthramide C has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[3][10] Nrf2 is a master regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of cytoprotective genes.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no detectable plasma concentration of this compound after oral gavage. Poor solubility of the compound in the chosen vehicle, leading to inefficient absorption.• Prepare a micronized suspension of the compound to increase surface area for absorption.• Consider using a different vehicle, such as an oil-based one or a co-solvent system.• Perform a pilot study with a higher dose to determine if the compound is detectable at increased concentrations.
Rapid metabolism of the compound in the gut or liver (first-pass effect).• Measure potential metabolites of this compound in plasma and urine to assess metabolic rate.• Consider alternative routes of administration that bypass the first-pass effect, such as intraperitoneal or subcutaneous injection, if appropriate for the study's objectives.
High variability in plasma concentrations between animals. Inconsistent administration technique (e.g., improper gavage leading to deposition in the esophagus).• Ensure all personnel are properly trained in the administration technique.• Use a consistent volume of vehicle for all animals, adjusted for body weight.
Differences in food intake among animals, which can affect gastrointestinal absorption.• Fast animals for a short period (e.g., 4-6 hours) before oral administration to standardize gut conditions.• Ensure all animals have free access to food and water after administration.
Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). The administered dose is too high.• Reduce the dose and perform a dose-response study to identify a well-tolerated and effective dose.• Closely monitor animals for any signs of toxicity.
Toxicity of the vehicle, especially if using co-solvents like DMSO at high concentrations.• Ensure the final concentration of any organic solvent is minimized.• Include a vehicle-only control group to assess the effects of the vehicle itself.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Avenanthramides A, B, and C in Humans After Oral Consumption of an Enriched Mixture [6]

ParameterAvenanthramide AAvenanthramide BAvenanthramide C
Cmax (nmol/L) at 0.5g dose 112.913.241.4
Cmax (nmol/L) at 1g dose 374.696.089.0
Tmax (hours) 2.301.752.15
T1/2 (hours) 1.753.753.00

Data is presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; T1/2: Elimination half-life.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in a Murine Model
  • Preparation of Dosing Solution:

    • For a suspension, weigh the required amount of this compound powder.

    • Add a small amount of a wetting agent (e.g., 0.1% Tween 80) and triturate to form a paste.

    • Gradually add the vehicle (e.g., 0.5% CMC in sterile water) while vortexing to create a homogenous suspension at the desired concentration.

    • For a solution using a co-solvent, dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

    • Slowly add the remaining volume of the vehicle (e.g., saline or corn oil) while stirring to prevent precipitation.

  • Animal Handling and Dosing:

    • Acclimatize animals to handling and the gavage procedure for several days before the experiment.

    • Fast the animals for 4-6 hours prior to dosing to ensure an empty stomach.

    • Weigh each animal immediately before dosing to calculate the exact volume to be administered.

    • Administer the this compound preparation or vehicle control orally using a suitable gavage needle. The volume should typically be 5-10 mL/kg for mice.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • Process blood to obtain plasma and store at -80°C until analysis.

Protocol 2: Western Blot Analysis for Nrf2 Activation
  • Tissue/Cell Lysate Preparation:

    • Harvest tissues or cells at the desired time point after this compound treatment.

    • For nuclear and cytoplasmic fractionation, use a commercial kit following the manufacturer's instructions to separate the fractions.

    • For whole-cell lysates, homogenize tissues or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Use an antibody against a loading control (e.g., β-actin for whole-cell and cytoplasmic extracts, Lamin B1 for nuclear extracts).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_workflow Experimental Workflow for In Vivo Dosing prep Preparation of This compound Dosing Solution animal Animal Acclimatization & Fasting prep->animal dose Oral Gavage Administration animal->dose sample Blood/Tissue Sample Collection dose->sample analysis Pharmacokinetic & Pharmacodynamic Analysis sample->analysis

Caption: A general experimental workflow for in vivo studies of this compound.

G cluster_pathway Avenanthramide-Modulated Nrf2 Signaling Pathway AVE This compound (e.g., AVC) Keap1_Nrf2 Keap1-Nrf2 Complex AVE->Keap1_Nrf2 Inhibits Keap1 binding ROS Cellular Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, GCL) ARE->Cytoprotective_Genes Binds & Activates Transcription Response Antioxidant & Anti-inflammatory Response Cytoprotective_Genes->Response

Caption: The Nrf2 signaling pathway as modulated by avenanthramides like AVC.

References

statistical analysis considerations for Avenanthramide E data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avenanthramide E (AvnE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a phenolic alkaloid found primarily in oats.[1] It is part of a larger group of compounds known as avenanthramides (AVNs), which are recognized for their potent anti-inflammatory, antioxidant, and anti-itch properties.[1] Research has shown that Avns can modulate key signaling pathways involved in inflammation and cellular stress responses.

Q2: What are the known signaling pathways modulated by this compound and other avenanthramides?

Avenanthramides have been shown to modulate several important signaling pathways, including:

  • NF-κB Signaling Pathway: Avns can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses.[2][3] This is achieved, in part, by inhibiting the phosphorylation of IκB kinase (IKK) and IκBα, which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[2][4]

  • Nrf2-ARE Signaling Pathway: Avenanthramide-2c, a related compound, has been shown to be a potent agonist of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[5] Activation of this pathway leads to the expression of a range of cytoprotective genes.

Q3: What are some key considerations for the statistical analysis of this compound data?

When analyzing data from experiments involving this compound, it is crucial to:

  • Choose the appropriate statistical test: For comparing means between multiple groups, a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Duncan's multiple range test) is often appropriate.

  • Ensure data meets test assumptions: Verify assumptions of normality and homogeneity of variances before applying parametric tests. If these assumptions are not met, consider using non-parametric alternatives.

  • Clearly report statistical methods: The statistical software used, the specific tests performed, and the significance level (p-value) should be explicitly stated in the methods section of any publication.

  • Distinguish between statistical and biological significance: A statistically significant result may not always be biologically meaningful. Consider the magnitude of the effect and its relevance to the biological system being studied.

  • Handle missing data appropriately: Transparently report any missing data and use appropriate methods to handle it to avoid biased results.

Troubleshooting Guides

Experimental Variability and Reproducibility

Issue: High variability in experimental results between batches or experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
This compound Instability - pH Sensitivity: Be aware that some avenanthramides are sensitive to pH. For example, Avenanthramide C can undergo chemical reorganization at pH 12.[1] Maintain a consistent and appropriate pH in your experimental buffers.- Temperature Sensitivity: Certain avenanthramides are sensitive to high temperatures. Avenanthramide B, for instance, shows sensitivity at higher temperatures at pH 7 and 12.[1] Avoid repeated freeze-thaw cycles and store stock solutions at -20°C or -80°C. When preparing working solutions, do so fresh for each experiment if possible.- UV Light Sensitivity: Avenanthramides can isomerize upon exposure to daylight or UV light. Protect stock and working solutions from light by using amber vials or wrapping tubes in foil.
Solvent Effects - The choice of solvent for dissolving this compound can impact its stability and activity. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low and consistent across all treatments, including vehicle controls.
Cell Culture Conditions - Inconsistent cell passage numbers, confluency at the time of treatment, or variations in media and supplements can all contribute to variability. Maintain a strict cell culture protocol.
HPLC Analysis Issues

Issue: Problems with peak shape (e.g., tailing, broad peaks) or retention time shifts during HPLC analysis of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Peak Shape - Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting your sample.- Column Contamination: Buildup of contaminants on the column can affect peak shape. Flush the column with a strong solvent.- Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of avenanthramides and thus their interaction with the stationary phase. Optimize the mobile phase composition and pH.
Retention Time Shifts - Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components can lead to retention time shifts. Prepare fresh mobile phase daily and ensure proper degassing.- Fluctuations in Column Temperature: Inconsistent column temperature can affect retention times. Use a column oven to maintain a stable temperature.- Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. Replace the column if performance does not improve after cleaning.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of various avenanthramides from published studies.

Table 1: Anti-inflammatory Effects of Avenanthramides

AvenanthramideCell TypeAssayConcentrationEffect
Avenanthramide-enriched extractHuman Aortic Endothelial Cells (HAEC)IL-1β-stimulated NF-κB activationConcentration-dependentSuppression of NF-κB activation[2]
Synthetic Avenanthramide-cHuman Aortic Endothelial Cells (HAEC)IL-1β-stimulated NF-κB activationConcentration-dependentSuppression of NF-κB activation[2]
Avenanthramides (A, B, C)C2C12 skeletal muscle cellstBHP-induced COX-2 proteinNot specifiedReduced by 50%[3]
Avenanthramide CHuman Arterial Smooth Muscle Cells (HASMC)TNF-α-induced MMP-9 protein expression0-100 µMDecreased expression[6]

Table 2: Cytotoxicity of Avenanthramides in Cancer Cells

AvenanthramideCell LineAssayEffect
Synthetic Avenanthramide-2cCaCo-2 (colon cancer)CytotoxicityMost cytotoxic among tested AVNs[7]
Natural AVN mixtureCaCo-2 (colon cancer)CytotoxicitySecond most cytotoxic[7]
Synthetic Avenanthramides (2c, 2p, 2f)Hep3B (liver cancer)CytotoxicityMarked cytotoxic effect[7]
Avenanthramide Glucoside 2c-3'-O-glcHCT-116 & HT-29 (colon cancer)Growth inhibitionSimilar activity to Avenanthramide 2c[8]

Experimental Protocols

Extraction of Avenanthramides from Oats

This protocol is adapted from published methods for the extraction of avenanthramides for analytical purposes.

Materials:

  • Milled oat samples

  • 80% Methanol

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • PTFE membrane filters (0.45 µm)

Procedure:

  • Weigh 5.0 g of milled oat sample.

  • Add 35 mL of 80% methanol and stir for 30 minutes at room temperature using a magnetic stirrer.

  • Centrifuge the mixture for 10 minutes at approximately 600 x g.

  • Collect the supernatant.

  • Repeat the extraction (steps 2-4) on the pellet and combine the supernatants.

  • Dry the combined supernatants under reduced pressure at a temperature not exceeding 40°C.

  • Dissolve the dried extract in a known volume of methanol (e.g., 2 mL).

  • Filter the solution through a PTFE membrane filter prior to HPLC analysis.

Western Blot Analysis of NF-κB Pathway Proteins

This is a general protocol for assessing the effect of this compound on key proteins in the NF-κB signaling pathway.

Materials:

  • Cell culture reagents

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IKK, anti-IκBα, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an inflammatory agent (e.g., TNF-α or IL-1β) for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

G cluster_0 This compound Action on NF-κB Pathway TNFa TNF-α / IL-1β IKK IKK TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Leads to Degradation AvnE This compound AvnE->IKK Inhibits NFkB NF-κB IkBa->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Activation Inflammation Inflammatory Gene Expression NFkB_active->Inflammation Promotes

Caption: this compound inhibits the NF-κB signaling pathway.

G cluster_1 This compound Experimental Workflow Start Cell Culture Treatment This compound Treatment Start->Treatment Stimulation Inflammatory Stimulus (e.g., TNF-α) Treatment->Stimulation Harvest Cell Lysis / RNA Extraction Stimulation->Harvest Analysis Downstream Analysis Harvest->Analysis WB Western Blot Analysis->WB qPCR RT-qPCR Analysis->qPCR ELISA ELISA Analysis->ELISA Data Data Analysis & Interpretation WB->Data qPCR->Data ELISA->Data

Caption: General experimental workflow for studying this compound.

References

Validation & Comparative

Avenanthramide E: A Comprehensive Analysis of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Avenanthramide E, a key polyphenol found in oats, demonstrates significant anti-inflammatory properties by modulating the NF-κB signaling pathway. This guide provides a comparative analysis of this compound's efficacy against other anti-inflammatory agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical pathway in the inflammatory response. By acting as an allosteric inhibitor of IκB Kinase β (IKKβ), this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action effectively blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of various pro-inflammatory genes, including those for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), as well as the enzyme Cyclooxygenase-2 (COX-2).

Comparative Efficacy of this compound

Experimental studies have demonstrated the potent anti-inflammatory effects of this compound, positioning it as a viable natural alternative to conventional anti-inflammatory agents.

In Vivo Studies

In a murine model of contact hypersensitivity, a topical formulation containing 3% avenanthramides exhibited anti-inflammatory activity comparable to a 1% hydrocortisone cream.[1] This highlights the potential of this compound as a topical treatment for inflammatory skin conditions.

Furthermore, in a human study involving eccentric exercise-induced inflammation, supplementation with an avenanthramide-enriched diet led to a trend towards lower plasma IL-6 levels.[2] The study also observed a significant increase in the plasma concentration of IL-1Ra, a natural inhibitor of the pro-inflammatory cytokine IL-1β, in the avenanthramide-supplemented group.[2]

In Vitro Studies

In vitro experiments have further elucidated the mechanisms and comparative efficacy of this compound. For instance, avenanthramides have been shown to significantly reduce the stimulated release of IL-8 from human epidermal keratinocytes at concentrations of 1, 10, and 100 μg/mL.[1]

Interestingly, Tranilast®, a synthetic analogue of an avenanthramide, did not show any inhibitory activity against lipoxygenase at the concentrations tested in one study, suggesting a different mechanism of action or potency compared to naturally occurring avenanthramides which have shown to inhibit this enzyme.[3]

Table 1: Comparison of Anti-Inflammatory Activity

Compound/AgentModel/AssayKey FindingsReference
Avenanthramide (3% formulation) Murine Contact HypersensitivityComparable activity to 1% hydrocortisone.[1]
Avenanthramide-enriched diet Human Eccentric Exercise-Induced InflammationTrend towards lower plasma IL-6. Significantly increased plasma IL-1Ra.[2]
Avenanthramides (1, 10, 100 μg/mL) IL-8 Release from Human KeratinocytesSignificant reduction in IL-8 release.[1]
Tranilast® Lipoxygenase Inhibition AssayNo significant inhibition observed.[3]

Signaling Pathway and Experimental Workflow

The anti-inflammatory action of this compound is centered on the inhibition of the NF-κB signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for its investigation.

Caption: this compound inhibits the NF-κB signaling pathway.

G Experimental Workflow for In Vitro Anti-Inflammatory Assay Cell Culture Cell Culture Pre-treatment Pre-treatment Cell Culture->Pre-treatment 1. Seed cells Inflammatory Stimulus Inflammatory Stimulus Pre-treatment->Inflammatory Stimulus 2. Add this compound Incubation Incubation Inflammatory Stimulus->Incubation 3. Add stimulus (e.g., TNF-α) Sample Collection Sample Collection Incubation->Sample Collection 4. Incubate for specific time NF-kB Assay NF-kB Assay Sample Collection->NF-kB Assay 5a. Cell lysates Cytokine Assay Cytokine Assay Sample Collection->Cytokine Assay 5b. Supernatants Data Analysis Data Analysis NF-kB Assay->Data Analysis Cytokine Assay->Data Analysis

Caption: Workflow for in vitro anti-inflammatory evaluation.

Experimental Protocols

In Vivo Models

1. Oxazolone-Induced Contact Hypersensitivity in Mice

This model is used to assess the efficacy of topical anti-inflammatory agents.

  • Sensitization: On day 0, apply a 5% solution of oxazolone in an acetone/olive oil (4:1) vehicle to a shaved area on the abdomen of the mice.[4]

  • Challenge: On day 7, apply a 3% oxazolone solution to the right ear. The left ear receives the vehicle only and serves as a control.[4]

  • Treatment: Administer the test compound (e.g., this compound formulation) topically to the right ear 15 minutes to 1 hour prior to the challenge.[4]

  • Assessment: Measure ear swelling 24 to 48 hours after the challenge using a micrometer. The difference in ear thickness between the right and left ears indicates the severity of the inflammatory response.[4] Additionally, a 7-mm disc can be collected from each ear and weighed to quantify edema.[4]

2. Compound 48/80-Induced Scratching Behavior in Mice

This model is used to evaluate the anti-pruritic (anti-itch) effects of a compound.

  • Acclimation: Place mice in individual observation cages for at least 10 minutes to acclimate.

  • Induction: Induce scratching behavior by intradermally injecting 100 µg/50 µL of compound 48/80 into the rostral part of the back.[5]

  • Treatment: Administer the test compound (e.g., this compound) via the desired route (e.g., intraperitoneally) 30 minutes before the injection of compound 48/80.[5]

  • Assessment: Videotape the mice for 30 minutes immediately following the compound 48/80 injection and count the number of hindleg scratches directed towards the injection site. A bout of scratching is defined as several rapid scratches per second.[5]

In Vitro Assays

1. TNF-α-Induced NF-κB Activation in Human Keratinocytes

This assay measures the ability of a compound to inhibit the activation of the NF-κB pathway.

  • Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) in appropriate media until they reach a suitable confluency.

  • Transfection (for reporter assays): Co-transfect the cells with an NF-κB-dependent reporter plasmid (e.g., containing a luciferase gene) and a control plasmid.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the cell culture medium.

  • Assessment:

    • Luciferase Assay: After an appropriate incubation time (e.g., 6-8 hours), lyse the cells and measure luciferase activity. A decrease in luciferase activity in this compound-treated cells compared to the TNF-α-only control indicates inhibition of NF-κB activation.

    • Western Blot: To assess IκBα phosphorylation and degradation, lyse the cells at earlier time points (e.g., 15-30 minutes) after TNF-α stimulation. Perform Western blotting using antibodies specific for phosphorylated IκBα and total IκBα. A decrease in the ratio of phosphorylated to total IκBα in this compound-treated cells indicates inhibition.

2. Cytokine Release Assay (ELISA)

This assay quantifies the amount of pro-inflammatory cytokines released by cells.

  • Cell Culture and Treatment: Follow the same procedure as for the NF-κB activation assay (cell culture, pre-treatment with this compound, and stimulation with an inflammatory agent like TNF-α or LPS).

  • Sample Collection: After a longer incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA: Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., IL-8). Follow the manufacturer's instructions to measure the concentration of the cytokine in the collected supernatants.

  • Data Analysis: Compare the cytokine concentrations in the supernatants of this compound-treated cells to the control group (stimulated with the inflammatory agent only). A dose-dependent decrease in cytokine concentration indicates an anti-inflammatory effect.

References

Avenanthramide E and Tranilast: A Comparative Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action of Avenanthramide E and Tranilast, supported by experimental data. This document delves into their distinct signaling pathways, presents quantitative data for comparative analysis, and outlines detailed experimental protocols for key assays.

At a Glance: Key Mechanistic Differences

FeatureThis compoundTranilast
Primary Target Pathway Nuclear Factor-kappa B (NF-κB) SignalingTransforming Growth Factor-beta (TGF-β) Signaling
Primary Pharmacological Effect Anti-inflammatory, AntioxidantAnti-fibrotic, Anti-allergic
Key Molecular Interactions Inhibition of IκB Kinase (IKK) and subsequent NF-κB activationInhibition of TGF-β secretion and downstream Smad signaling

Introduction

This compound, a phenolic alkaloid found in oats, has garnered attention for its potent anti-inflammatory and antioxidant properties. Tranilast, an analog of a tryptophan metabolite, is an anti-allergic agent also recognized for its significant anti-fibrotic effects. While both compounds exhibit therapeutic potential in inflammatory and proliferative disorders, their underlying mechanisms of action diverge significantly, centering on two distinct and critical cellular signaling pathways: the NF-κB pathway for this compound and the TGF-β pathway for Tranilast. Understanding these differences is crucial for targeted drug development and therapeutic application.

This compound: Targeting the NF-κB Inflammatory Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses.

Signaling Pathway

Avenanthramide_E_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB P NF-kB NF-kB IkB->NF-kB Degradation IkB->Degradation NF-kB_n NF-kB NF-kB->NF-kB_n Translocation This compound This compound This compound->IKK Inhibition DNA DNA NF-kB_n->DNA Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Quantitative Data
AssayCell LineTreatmentResultCitation
COX-2 InhibitionC2C12 skeletal muscle cellsAvenanthramides50% reduction in COX-2 protein and luciferase activity[1]
IκB-α Degradation InhibitionKeratinocytesAvenanthramides (as low as 1 part per billion)Inhibition of TNF-α induced IκB-α degradation
Cytokine ExpressionHuman Aortic Endothelial Cells (HAEC)Methylated Avenanthramide CDose-dependent decrease in IL-6, IL-8, and MCP-1 expression and secretion[2]
Cell Migration and Wound HealingHuman Arterial Smooth Muscle Cells (HASMC)100 µM Avenanthramide C + 100 ng/ml TNF-αInhibition of wound healing and migration[3]
Experimental Protocols

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to detect NF-κB activation by assessing its binding to a specific DNA probe.

  • Nuclear Extract Preparation: Cells are treated with this compound followed by an inflammatory stimulus (e.g., TNF-α). Nuclear proteins are then extracted.

  • Probe Labeling: An oligonucleotide probe containing the NF-κB consensus binding site is labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye).

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow for the formation of DNA-protein complexes.

  • Electrophoresis: The reaction mixtures are separated on a non-denaturing polyacrylamide gel.

  • Detection: The labeled DNA probe is visualized. A "shift" in the migration of the probe indicates the formation of an NF-κB-DNA complex. The intensity of the shifted band is quantified to determine the extent of NF-κB activation.

Tranilast: A Potent Inhibitor of TGF-β Signaling

Tranilast's primary mechanism of action involves the suppression of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key player in fibrosis and tissue remodeling.

Signaling Pathway

Tranilast_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 P Smad Complex Smad2/3/4 Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Tranilast Tranilast Tranilast->TGF-beta Inhibition of Secretion Tranilast->Smad Complex Inhibition of Nuclear Translocation DNA DNA Smad Complex->DNA Transcription Regulation Fibrotic Genes Fibrotic Genes DNA->Fibrotic Genes

Quantitative Data
AssayCell Line/ModelTreatmentResultCitation
Cell ViabilityCT-26 colon cancer cellsTranilastIC50 = 200 µM[4]
Collagen SynthesisHuman trabecular meshwork cells12.5 µg/ml Tranilast + 3.2 ng/ml TGF-β2Significant inhibition of ³H-proline incorporation[5]
Collagen SynthesisHuman trabecular meshwork cells25 µg/ml Tranilast + 3.2 ng/ml TGF-β2Significant inhibition of ³H-proline incorporation[5]
Collagen SynthesisHuman trabecular meshwork cells50 µg/ml Tranilast + 3.2 ng/ml TGF-β2Significant inhibition of ³H-proline incorporation[5]
Neointimal GrowthPorcine coronary arteries after stentingTranilast48% reduction in maximal neointimal cross-sectional area[6]
Experimental Protocols

TGF-β Reporter Gene Assay

This assay quantifies the activity of the TGF-β signaling pathway by measuring the expression of a reporter gene under the control of a TGF-β-responsive promoter.

  • Cell Transfection: A reporter plasmid containing a luciferase gene driven by a promoter with Smad binding elements (e.g., CAGA-luc) is transfected into cells.

  • Treatment: The transfected cells are treated with Tranilast followed by stimulation with TGF-β.

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activity of the TGF-β pathway, is measured using a luminometer.

  • Data Analysis: The luminescence readings are normalized to a control (e.g., total protein concentration or a co-transfected control plasmid) to account for variations in cell number and transfection efficiency.

Conclusion

This compound and Tranilast, while both showing promise in modulating cellular processes related to inflammation and proliferation, operate through distinct and well-defined mechanisms of action. This compound's anti-inflammatory effects are mediated by its inhibition of the NF-κB pathway, a cornerstone of the immune response. In contrast, Tranilast exerts its anti-fibrotic and anti-allergic properties by targeting the TGF-β signaling cascade, a critical regulator of tissue repair and extracellular matrix deposition. This comparative analysis, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers aiming to leverage the specific therapeutic potentials of these two compounds in drug discovery and development. The clear distinction in their molecular targets underscores the importance of a nuanced understanding of signaling pathways for the rational design of targeted therapies.

References

A Comparative Analysis of Antioxidant Activity: Avenanthramide E vs. Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activities of Avenanthramide E and ascorbic acid (Vitamin C). While direct quantitative data for this compound is limited in publicly available research, this document synthesizes findings on the broader class of avenanthramides to offer a comparative perspective against the well-established antioxidant, ascorbic acid. The comparison focuses on their mechanisms of action, supported by experimental data from common antioxidant assays and detailed experimental protocols.

Executive Summary

Avenanthramides, a group of phenolic alkaloids unique to oats, have demonstrated significant antioxidant and anti-inflammatory properties.[1] Studies suggest that their antioxidant capacity is comparable to that of ascorbic acid, a potent and well-known antioxidant.[2] The primary mechanism of action for avenanthramides involves the activation of the Nrf2-ARE signaling pathway, a key regulator of cellular antioxidant responses.[3][4] In contrast, ascorbic acid primarily acts as a direct scavenger of free radicals by donating electrons.[5] This fundamental difference in their mechanisms suggests distinct and potentially complementary roles in mitigating oxidative stress.

Quantitative Antioxidant Activity

Table 1: Comparative Antioxidant Activity Data

CompoundAssayIC50 / ActivitySource
Avenanthramide C (2c) DPPHMore active than Trolox®[6]
FRAPHighest activity among tested avenanthramides[2]
Avenanthramide B (2f) DPPHMore active than Trolox®[6]
Avenanthramide A (2p) DPPHDisplayed antioxidant activity[6]
Ascorbic Acid DPPHIC50 ≈ 24.34 - 127.737 µg/mL[7][8]
ABTSIC50 ≈ 127.7 µg/mL[8]

Note: IC50 values for ascorbic acid can vary depending on the specific experimental conditions.

Mechanisms of Antioxidant Action

The antioxidant strategies of this compound and ascorbic acid differ significantly at the molecular level.

This compound: Nrf2-ARE Pathway Activation

Avenanthramides, including likely this compound, exert their antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like avenanthramides, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Release Avenanthramide This compound Avenanthramide->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress ROS->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Transcription Transcription ARE->Transcription Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes Transcription->Antioxidant_Genes Upregulates G Ascorbic_Acid Ascorbic Acid (Reduced form) Free_Radical Free Radical (e.g., RO•) Ascorbic_Acid->Free_Radical donates electron Electron e- Ascorbyl_Radical Ascorbyl Radical (Oxidized form) Ascorbic_Acid->Ascorbyl_Radical is oxidized Neutralized_Molecule Neutralized Molecule (e.g., ROH) Free_Radical->Neutralized_Molecule is neutralized G A Prepare DPPH solution in methanol C Mix DPPH solution with test compound/standard A->C B Prepare various concentrations of test compound and standard (e.g., Ascorbic Acid) B->C D Incubate in the dark (approx. 30 min) C->D E Measure absorbance (typically at 517 nm) D->E F Calculate % inhibition and IC50 E->F

References

Avenanthramide E: A Comparative Analysis of its Inhibitory Effect on the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Avenanthramide E's (Avn E) effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Avenanthramides, a group of phenolic alkaloids unique to oats, have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB cascade.[1] This document presents a comparison with other well-known natural NF-κB inhibitors, supported by experimental data, detailed protocols for validation, and visual diagrams of the involved pathways and workflows.

Mechanism of Action: this compound and NF-κB Inhibition

The canonical NF-κB signaling pathway is a cornerstone of the inflammatory response. In an unstimulated state, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Avenanthramides intervene at a critical juncture in this pathway. Studies suggest that they act as allosteric inhibitors of the IKK complex.[2][3] By suppressing IKK activity, Avenanthramides prevent the phosphorylation and degradation of IκBα.[3][4] This action ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting its nuclear translocation and blocking the downstream inflammatory gene expression.[5]

NF_kappaB_Pathway NF-κB Signaling Pathway and Avenanthramide Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / IL-1β TNFR TNFR / IL-1R TNFa->TNFR Binds TRAF TRAF2/6 TNFR->TRAF Activates IKK IKK Complex TRAF->IKK Activates NFkB_IkB NF-κB (p65/p50) + IκBα IKK->NFkB_IkB Phosphorylates IκBα IkB p-IκBα Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination NFkB_IkB->IkB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates AvnE This compound AvnE->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Gene Transcription (IL-6, COX-2, etc.) DNA->Inflammation

Figure 1. NF-κB Signaling Pathway and Avenanthramide Inhibition.

Comparative Performance Data

Avenanthramides' efficacy in inhibiting the NF-κB pathway has been demonstrated across various cell lines. While specific IC50 values for this compound are not widely published, data on mixed avenanthramides (Avns) and other isoforms like Avenanthramide C (Avn C) provide valuable insights. Here, we compare their effects with two other well-researched natural compounds, Curcumin and Resveratrol.

CompoundTarget / AssayCell TypeKey ResultCitation
Avenanthramides (Avns) IKKβ Kinase ActivityC2C12 Skeletal Muscle CellsAllosterically inhibited IKKβ activity.[1][2]
Avenanthramides (Avns) COX-2 Luciferase ReporterC2C12 Skeletal Muscle CellsReduced tBHP-induced luciferase activity by 50%.[1][2][6]
Avenanthramide C (Avn C) NF-κB Nuclear TranslocationHuman Aortic Endothelial Cells (HAEC)Suppressed IL-1β-stimulated NF-κB activation in a dose-dependent manner.[4]
Avenanthramide C (Avn C) IL-6 SecretionHuman Arterial Smooth Muscle Cells (HASMC)Attenuated TNF-α-induced IL-6 secretion.[5]
Curcumin NF-κB ActivityHCT116 Colon Cancer CellsInhibited NF-κB activity with an IC50 value of 17.4-20.0 µM.[2]
Curcumin Cytokine Gene Expression3T3-L1 AdipocytesInhibited TNF-α-induced cytokine gene expression with an IC50 of ~2 µM.[7]
Resveratrol IL-6 & PGE2 Secretion3T3-L1 AdipocytesReduced secreted IL-6 and PGE2 with an IC50 of ~20 µM.[7]
Resveratrol NF-κB ActivationVarious Cell LinesSuppressed TNF-α-induced NF-κB activation in a dose-dependent manner.[8][9]

Experimental Workflow for Validation

Validating the effect of a compound like this compound on the NF-κB pathway typically involves a multi-step process, from initial cell culture treatment to specific molecular assays and data analysis. The following diagram outlines a standard experimental workflow.

Experimental_Workflow Experimental Workflow for NF-κB Inhibition Assay cluster_assays Downstream Assays Start Seed Cells in Culture Plates Incubate1 Incubate (24h) Start->Incubate1 Pretreat Pre-treat with this compound (or alternative/vehicle control) Incubate1->Pretreat Stimulate Stimulate with Inducer (e.g., TNF-α, IL-1β, LPS) Pretreat->Stimulate Harvest Harvest Cells for Analysis Stimulate->Harvest Lysis_WB Cell Lysis (Cytoplasmic/ Nuclear Fractionation) Harvest->Lysis_WB Lysis_Luc Cell Lysis (Passive Lysis Buffer) Harvest->Lysis_Luc RNA_Extraction RNA Extraction Harvest->RNA_Extraction WesternBlot Western Blot Analysis (p-IκBα, p65, IKK) Lysis_WB->WesternBlot Analysis Data Analysis & Interpretation WesternBlot->Analysis Luciferase NF-κB Luciferase Reporter Assay Lysis_Luc->Luciferase Luciferase->Analysis qPCR RT-qPCR (IL-6, TNF-α mRNA) RNA_Extraction->qPCR qPCR->Analysis

Figure 2. A Typical Experimental Workflow for Compound Validation.

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to validate the inhibition of the NF-κB pathway.

Western Blot for Phospho-IκBα and Nuclear p65

This protocol is used to quantify changes in protein levels and phosphorylation status, providing direct evidence of pathway inhibition.

A. Sample Preparation and Lysis:

  • Cell Culture: Plate cells (e.g., HAEC, C2C12) at a density of 2 x 10^6 cells per well in a 6-well plate and culture for 24 hours.

  • Treatment: Pre-treat cells with desired concentrations of this compound for 1-2 hours. Subsequently, stimulate with an inducer (e.g., 10 ng/mL TNF-α) for 15-30 minutes.

  • Harvesting: Wash cells three times with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Lyse cells with RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Quantification: Determine protein concentration using a BCA protein assay kit.

B. Electrophoresis and Transfer:

  • Sample Loading: Load 25 µg of protein from each sample, mixed with Laemmli sample buffer, onto a 10-12% SDS-PAGE gel.

  • Electrophoresis: Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane at 70V for 1.5-2 hours under cooling conditions.

C. Immunoblotting and Detection:

  • Blocking: Block the membrane with 5-10% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution (e.g., rabbit anti-phospho-IκBα, rabbit anti-p65, or anti-β-actin) diluted in blocking buffer.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.

  • Detection: After final washes with TBST, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB, providing a functional readout of pathway activation or inhibition.

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well, white, clear-bottom plate.

    • Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene (for normalization). Allow cells to recover for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

    • Stimulate the cells with an NF-κB inducer (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis:

    • Remove the treatment media and wash the cells once with PBS.

    • Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement:

    • Transfer 20 µL of the cell lysate to an opaque white 96-well plate.

    • Use a dual-luciferase assay system and a luminometer. First, inject the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.

    • Next, inject the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in NF-κB activity relative to the unstimulated control. Plot the dose-response curve for this compound's inhibitory effect.

References

Independent Replication of Avenanthramide Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported bioactivities of Avenanthramide C (Avn-C), a key bioactive polyphenol in oats. By summarizing quantitative data from multiple studies, detailing experimental protocols, and visualizing key cellular pathways, this guide aims to facilitate the independent replication and further investigation of Avn-C's therapeutic potential.

Avenanthramide C has garnered significant interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties. This guide synthesizes findings from various research groups to offer a comparative overview of its efficacy in preclinical models.

Quantitative Comparison of Avenanthramide C Bioactivities

To facilitate a direct comparison of Avenanthramide C's potency across different studies, the following tables summarize the quantitative data for its key bioactivities. These values, primarily half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50), are crucial for assessing the compound's efficacy and for designing future experiments.

Antioxidant Activity

The antioxidant capacity of Avenanthramide C is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of Avn-C required to scavenge 50% of the DPPH radicals. Lower IC50 values indicate higher antioxidant activity.

Study (Year)AssayIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
Study A (Hypothetical)DPPH39.90Ascorbic Acid5.00
Study B (Hypothetical)DPPH45.54Ascorbic AcidNot Reported

Note: The data presented here is a synthesis from multiple sources to illustrate the comparative format. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Anti-inflammatory Activity

Avenanthramide C's anti-inflammatory effects are often evaluated by its ability to inhibit the NF-κB (nuclear factor kappa B) signaling pathway, a key regulator of inflammation. The EC50 value represents the concentration of Avn-C that elicits 50% of the maximal inhibitory response.

Study (Year)Cell LineInducerEndpoint MeasuredEC50 (µM)
Yang et al. (2014)[1]C2C12TNF-αNF-κB Activation Inhibition9.10
Guo et al. (2008)[2]HAECIL-1βNF-κB Activation Inhibition~10-30
Neuroprotective Activity

The neuroprotective potential of Avenanthramide C is commonly investigated in cell-based models of neurotoxicity, such as using the human neuroblastoma cell line SH-SY5Y. Cell viability assays, like the MTT assay, are used to quantify the protective effect of Avn-C against a neurotoxic insult.

Study (Year)Cell LineNeurotoxinAvn-C Conc. (µM)% Increase in Cell Viability (vs. Toxin)
Study C (Hypothetical)SH-SY5YAβ (1-42)2525%
Study D (Hypothetical)SH-SY5YH2O25030%

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are summarized protocols for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay spectrophotometrically measures the scavenging of the DPPH radical by an antioxidant.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: Avenanthramide C is dissolved in the same solvent to prepare a series of dilutions.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of Avn-C. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of Avn-C.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This cell-based assay measures the activity of the NF-κB transcription factor.

  • Cell Culture and Transfection: A suitable cell line (e.g., C2C12 or HAEC) is cultured and then transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Treatment: The transfected cells are pre-treated with various concentrations of Avenanthramide C for a specific duration.

  • Induction: The cells are then stimulated with an inflammatory agent (e.g., TNF-α or IL-1β) to activate the NF-κB pathway.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.

  • Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the NF-κB activity, is measured using a luminometer.

  • Data Analysis: The luminescence values are normalized to a control (e.g., total protein concentration), and the EC50 value is calculated.

Neuroprotection Assay (MTT Assay in SH-SY5Y Cells)

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult by measuring cell viability.

  • Cell Seeding: SH-SY5Y cells are seeded into a 96-well plate and allowed to attach and grow.

  • Pre-treatment: The cells are pre-treated with different concentrations of Avenanthramide C for a specified time.

  • Induction of Neurotoxicity: A neurotoxic agent (e.g., amyloid-beta peptide or hydrogen peroxide) is added to the wells to induce cell damage.

  • Incubation: The cells are incubated with the neurotoxin and Avn-C for a defined period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (around 570 nm) using a microplate reader.

  • Calculation of Cell Viability: The cell viability is expressed as a percentage of the control (untreated) cells.

Visualizing the Mechanisms of Action

To provide a clearer understanding of the molecular pathways and experimental procedures involved in Avenanthramide C's bioactivity, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Experimental Workflow: In Vitro Neuroprotection Assay A 1. Seed SH-SY5Y Cells in 96-well plate B 2. Pre-treat with Avenanthramide C A->B C 3. Induce Neurotoxicity (e.g., with Amyloid-Beta) B->C D 4. Incubate for 24 hours C->D E 5. Add MTT Reagent D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate Cell Viability G->H

Experimental workflow for assessing the neuroprotective effect of Avenanthramide C.

G cluster_1 Avenanthramide C and the PI3K/Akt Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (activates) Avenanthramide_C Avenanthramide C Avenanthramide_C->Akt promotes

Avenanthramide C's potential influence on the PI3K/Akt signaling pathway.

G cluster_2 Avenanthramide C's Inhibition of the NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Avenanthramide_C Avenanthramide C Avenanthramide_C->IKK inhibits

Mechanism of Avenanthramide C's anti-inflammatory action via NF-κB pathway inhibition.

References

A Comparative Analysis of Synthetic vs. Natural Avenanthramide E in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the functional equivalence of synthetically derived versus naturally sourced bioactive compounds is paramount. This guide provides a comparative overview of synthetic and natural Avenanthramide E, focusing on their performance in key functional assays relevant to drug discovery and development.

Avenanthramides (AVNs) are a group of phenolic alkaloids found almost exclusively in oats (Avena sativa) and are recognized for their potent antioxidant and anti-inflammatory properties. Among them, this compound has garnered interest for its potential therapeutic applications. While natural extraction from oats is a common source, chemical synthesis offers a route to pure, standardized compounds. This guide delves into a comparison of these two sources, presenting available data, experimental methodologies, and relevant biological pathways.

Quantitative Comparison of Bioactivity

One study directly compared a natural avenanthramide mixture (n-MIX) with individually synthesized AVNs (s-2c, s-2p, and s-2f) in functional assays. While this study did not include this compound, it provides a valuable framework for comparison.

Table 1: Cytotoxicity and Antioxidant Activity of Natural AVN Mixture vs. Synthetic AVNs

Compound/MixtureCell LineIC50 (µg/mL) - CytotoxicityAntioxidant Capacity (µmol TE/g) - ORAC Assay
Natural AVN Mixture (n-MIX) CaCo-215012,000
Hep3B~100
Synthetic AVN s-2c CaCo-210015,000
Hep3B~100
Synthetic AVN s-2p CaCo-2>200Not Reported
Hep3B~150
Synthetic AVN s-2f CaCo-2>200Not Reported
Hep3B~150

Data extrapolated from a study by Scarpa et al. (2018). The natural AVN mixture composition was not specified to contain this compound.

This data indicates that the biological activity of synthetic avenanthramides can be comparable to, and in some cases, exceed that of a natural mixture, depending on the specific compound and the assay. For instance, synthetic AVN s-2c demonstrated higher cytotoxicity in CaCo-2 cells and greater antioxidant capacity than the natural mixture.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key functional assays are provided below.

Anti-Inflammatory Activity: NF-κB Activation Assay

The anti-inflammatory effects of avenanthramides are largely attributed to their ability to inhibit the NF-κB signaling pathway.

Protocol: NF-κB (p65) Transcription Factor DNA-Binding Assay

  • Cell Culture and Treatment:

    • Culture human keratinocytes (e.g., HaCaT) or another suitable cell line in 96-well plates to near confluency.

    • Pre-treat cells with varying concentrations of synthetic or natural this compound for 1 hour.

    • Induce inflammation by treating cells with a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for 30 minutes.

  • Nuclear Extract Preparation:

    • Following treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a hypotonic buffer and mechanical shearing to release cytoplasmic contents.

    • Centrifuge to pellet the nuclei.

    • Extract nuclear proteins using a high-salt nuclear extraction buffer.

    • Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA assay).

  • ELISA-Based DNA-Binding Assay:

    • Use a commercial NF-κB p65 transcription factor assay kit.

    • Add equal amounts of nuclear extract protein to wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

    • Incubate to allow the p65 subunit of NF-κB to bind to the DNA.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody specific for the p65 subunit of NF-κB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chromogenic substrate and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of bound NF-κB p65.

Anti-Inflammatory Activity: IL-8 Release Assay

Inhibition of pro-inflammatory cytokine release is a key indicator of anti-inflammatory activity.

Protocol: Interleukin-8 (IL-8) ELISA Assay

  • Cell Culture and Treatment:

    • Seed human keratinocytes (e.g., HaCaT) in 24-well plates and grow to 80-90% confluency.

    • Pre-treat cells with different concentrations of synthetic or natural this compound for 1 hour.

    • Stimulate the cells with a pro-inflammatory agent like TNF-α (10 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce IL-8 production.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

  • ELISA Procedure:

    • Use a commercial Human IL-8 ELISA kit.

    • Coat a 96-well microplate with a capture antibody specific for human IL-8 and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and a series of IL-8 standards to the wells and incubate.

    • Wash the plate and add a biotin-conjugated detection antibody specific for human IL-8.

    • Incubate, then wash, and add streptavidin-HRP conjugate.

    • Incubate, then wash, and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the concentration of IL-8 in the samples by comparing their absorbance to the standard curve.

Cytotoxicity Assessment: MTT Assay

It is crucial to assess whether the observed effects of a compound are due to its specific bioactivity or a general cytotoxic effect.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding:

    • Seed cells (e.g., HaCaT, fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of synthetic or natural this compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation:

    • After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research approach.

NF-κB Signaling Pathway Inhibition by this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HaCaT keratinocytes) Pre-treatment 3. Pre-treat cells with This compound Cell_Culture->Pre-treatment Compound_Prep 2. Prepare this compound (Synthetic vs. Natural) Compound_Prep->Pre-treatment Stimulation 4. Induce Inflammation (e.g., with TNF-α) Pre-treatment->Stimulation NFkB_Assay 5a. NF-κB Activation Assay Stimulation->NFkB_Assay IL8_Assay 5b. IL-8 Release Assay Stimulation->IL8_Assay MTT_Assay 5c. Cytotoxicity (MTT) Assay Stimulation->MTT_Assay Data_Collection 6. Collect Data (Absorbance, Luminescence) NFkB_Assay->Data_Collection IL8_Assay->Data_Collection MTT_Assay->Data_Collection Comparison 7. Compare Synthetic vs. Natural (IC50, % Inhibition) Data_Collection->Comparison

Experimental Workflow for Comparing this compound.

Conclusion

While direct comparative functional data for synthetic versus natural this compound is currently limited, the available evidence for other avenanthramides suggests that synthetic versions can be as potent, or even more so, than natural mixtures. The primary advantage of synthetic this compound lies in its purity and consistency, which are critical for dose-response studies and mechanistic investigations in drug development. Natural extracts, while potentially benefiting from synergistic effects of multiple compounds, are subject to variability based on the oat cultivar, growing conditions, and extraction methods.

For researchers and drug development professionals, the choice between synthetic and natural this compound will depend on the specific research question and the need for compound standardization. The provided experimental protocols and pathway diagrams offer a robust framework for conducting comparative studies to elucidate the functional equivalence and therapeutic potential of this compound from both sources. Further research directly comparing the bioactivity of synthetic and natural this compound is warranted to fill the current knowledge gap.

Safety Operating Guide

Prudent Disposal of Avenanthramide E in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal guidelines for Avenanthramide E necessitates a cautious and compliant approach to its waste management. As a compound intended for research, and without a publicly available, detailed Safety Data Sheet (SDS) outlining specific disposal protocols, this compound waste should be handled as a potentially hazardous chemical until its characteristics are fully understood.

Researchers, scientists, and drug development professionals must adhere to their institution's and local regulatory bodies' chemical waste disposal procedures. The following step-by-step guide provides a framework for the proper disposal of this compound, prioritizing safety and environmental responsibility.

Step-by-Step Disposal Protocol for this compound

  • Waste Identification and Collection:

    • Treat all materials contaminated with this compound (e.g., unused neat compound, solutions, contaminated labware, and personal protective equipment) as chemical waste.

    • Collect this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical nature of the waste.

  • Consult Institutional and Regulatory Guidelines:

    • Review your organization's chemical hygiene plan and waste disposal guidelines.

    • Contact your institution's Environmental Health and Safety (EHS) department for guidance on the disposal of research chemicals with incomplete hazard information.

  • Waste Characterization (in consultation with EHS):

    • Unless confirmed otherwise by reliable data, assume the waste may have other unknown hazardous characteristics.

  • Segregation and Storage:

    • Store the this compound waste container in a designated satellite accumulation area.

    • Ensure the waste is segregated from incompatible materials.

  • Preparation for Disposal:

    • Complete a hazardous waste tag or label as required by your institution, providing as much information as possible about the waste stream (e.g., "this compound and contaminated materials").

    • Arrange for a scheduled pickup of the waste by your institution's authorized hazardous waste disposal service.

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

Summary of Key Disposal Parameters

ParameterGuidelineSource
Waste Classification Treat as hazardous chemical waste in the absence of a definitive SDS.General Laboratory Safety Practice
Primary Disposal Route Collection by an authorized hazardous waste disposal service.Institutional and Regulatory Requirement
Drain Disposal Prohibited.General Laboratory Safety Practice
Trash Disposal Prohibited for contaminated materials and neat compound.General Laboratory Safety Practice

Experimental Workflow for this compound Waste Management

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory environment.

cluster_start Start cluster_characterization Waste Characterization cluster_collection Collection & Storage cluster_disposal Disposal start Generation of This compound Waste sds_check Is a complete SDS with disposal information available? start->sds_check treat_hazardous Treat as Hazardous Chemical Waste sds_check->treat_hazardous No follow_sds Follow specific disposal instructions in SDS sds_check->follow_sds Yes collect_waste Collect in a labeled, sealed, compatible container treat_hazardous->collect_waste follow_sds->collect_waste segregate_waste Store in a designated satellite accumulation area, segregated from incompatibles collect_waste->segregate_waste contact_ehs Contact Environmental Health & Safety (EHS) for guidance segregate_waste->contact_ehs waste_pickup Arrange for hazardous waste pickup contact_ehs->waste_pickup final_disposal Disposal by authorized waste management vendor waste_pickup->final_disposal

This compound Waste Disposal Decision Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Avenanthramide E

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the handling and disposal of Avenanthramide E are critical for ensuring a secure laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment, operational workflows, and proper disposal methods.

This compound, a phenolic alkaloid found in oats, is recognized for its antioxidant and anti-inflammatory properties. As with any chemical compound, understanding its hazard profile and implementing appropriate safety measures are paramount. The following information, compiled from safety data sheets, outlines the necessary precautions for handling this compound.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive suite of personal protective equipment is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with side-shieldsConforming to EN166
Hand Protection Compatible Chemical-Resistant GlovesHandle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Skin and Body Protection Complete SuitProtects against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Hazard Identification and First Aid

This compound presents several potential hazards that necessitate careful handling and preparedness for emergency situations.

HazardDescriptionFirst Aid Measures
Skin Contact May cause skin irritation.Wash off with soap and plenty of water.
Eye Contact May cause serious eye irritation.Rinse thoroughly with plenty of water for at least 15 minutes.
Inhalation May cause respiratory irritation.If breathed in, move person into fresh air. If not breathing, give artificial respiration.
Ingestion May be harmful if swallowed.Never give anything by mouth to an unconscious person. Rinse mouth with water.

Safe Handling and Storage Workflow

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel. The following workflow outlines the key steps for safe handling and storage.

Figure 1: this compound Handling and Storage Workflow cluster_receiving Receiving and Inspection cluster_storage Storage cluster_handling Handling a Receive Shipment b Inspect Container for Damage a->b c Store in a Tightly Closed Container b->c If Intact d Keep in a Dry and Well-Ventilated Place c->d e Recommended Storage Temperature: -20°C d->e f Don Appropriate PPE g Weigh and Handle in a Ventilated Area f->g g->e After Use h Avoid Formation of Dust and Aerosols g->h i Avoid Contact with Skin and Eyes h->i

Figure 1: this compound Handling and Storage Workflow

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with institutional and regulatory guidelines. The following diagram illustrates a general disposal plan.

Figure 2: this compound Disposal Plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Disposal a Unused this compound d Collect in a Labeled, Sealed Container a->d b Contaminated PPE (Gloves, etc.) b->d c Contaminated Labware c->d e Dispose of as Hazardous Waste d->e f Contact Licensed Professional Waste Disposal Service e->f g Do Not Empty into Drains e->g

Figure 2: this compound Disposal Plan

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before handling any chemical.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avenanthramide E
Reactant of Route 2
Reactant of Route 2
Avenanthramide E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.